Ethyl 2-methylacetoacetate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1102. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 2-methyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-10-7(9)5(2)6(3)8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNENWZWNOPCZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2033493 | |
| Record name | Ethyl-2-methyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-14-3 | |
| Record name | Ethyl 2-methylacetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-3-oxobutanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-methylacetoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-methyl-3-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl-2-methyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methylacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-METHYLACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE9WOZ20JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-Methylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methylacetoacetate (B1246266) (CAS No. 609-14-3), also known as ethyl 2-methyl-3-oxobutanoate, is a versatile β-keto ester that serves as a crucial intermediate in a wide range of chemical syntheses. Its unique molecular structure, featuring both keto and ester functional groups, allows for a variety of chemical transformations, making it a valuable building block in the production of pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its key reactions, supported by spectroscopic data and mechanistic diagrams.
Chemical and Physical Properties
Ethyl 2-methylacetoacetate is a colorless to light yellow liquid with a fruity, vinegar-like odor.[1] It is miscible with many organic solvents but has low solubility in water.[2][3] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 609-14-3 | [4][5] |
| Molecular Formula | C₇H₁₂O₃ | [4][5] |
| Molecular Weight | 144.17 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Fruity, vinegar-like | [1] |
| Boiling Point | 187 °C (lit.) | [4] |
| Melting Point | -45 °C | [4] |
| Density | 1.019 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.418 (lit.) | [4] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [4] |
| Vapor Pressure | 0.7 ± 0.4 mmHg at 25°C | [4] |
| Solubility | Insoluble in water; Soluble in benzene, xylene, chloroform, and methanol.[2][3] | [2][3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | (Predicted) δ (ppm): 4.19 (q, 2H, -OCH₂CH₃), 3.45 (q, 1H, -CH(CH₃)-), 2.20 (s, 3H, -C(O)CH₃), 1.35 (d, 3H, -CH(CH₃)-), 1.27 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | (Predicted) δ (ppm): 202.5 (C=O, ketone), 170.5 (C=O, ester), 61.5 (-OCH₂-), 51.0 (-CH-), 28.0 (-C(O)CH₃), 14.0 (-OCH₂CH₃), 12.5 (-CH(CH₃)-) |
| IR Spectroscopy | (Predicted) ν (cm⁻¹): ~2980 (C-H stretch), ~1745 (C=O ester stretch), ~1720 (C=O ketone stretch), ~1200-1100 (C-O stretch) |
Note: The NMR and IR data are predicted based on typical chemical shifts for the functional groups present in the molecule and may vary slightly depending on the solvent and experimental conditions.
Synthesis and Purification
The most common method for the synthesis of this compound is the alkylation of the enolate of ethyl acetoacetate (B1235776) with a methylating agent, such as methyl iodide or dimethyl sulfate.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general procedure for the alkylation of β-keto esters.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Methyl iodide
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere. The solution is then cooled in an ice bath. Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution with stirring to form the sodium enolate.
-
Alkylation: Methyl iodide is added dropwise to the enolate solution while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours to ensure complete reaction.
-
Workup: The reaction mixture is cooled, and the precipitated sodium iodide is removed by filtration. The ethanol is removed from the filtrate by distillation. The residue is then dissolved in diethyl ether and washed with water and then with a saturated aqueous sodium chloride solution.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.
Caption: Mechanism of the Pechmann condensation.
3.2 Japp-Klingemann Reaction
This reaction is used to synthesize hydrazones from β-keto esters and aryl diazonium salts. When this compound is used, the reaction proceeds with the cleavage of the acetyl group to form the corresponding hydrazone of ethyl pyruvate.
Reaction Mechanism: Japp-Klingemann Reaction
Caption: Mechanism of the Japp-Klingemann reaction.
3.3 Other Applications
This compound is also utilized in:
-
The synthesis of multisubstituted aromatic compounds catalyzed by rhenium. [6]* The total synthesis of natural products such as chlorotonil A and yangjinhualine A. [6]* The production of insecticides, notably as an intermediate in the synthesis of Pirimicarb. [4]
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. [4]It can cause skin and serious eye irritation. [5] Table 3: Safety Information
| Parameter | Information | Reference |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Keep away from heat, sparks, and flame. | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type ABEK (EN14387) respirator filter | [1] |
This compound is a highly valuable and versatile chemical intermediate with a well-defined set of chemical and physical properties. Its utility in a variety of important organic reactions, including the Pechmann condensation and the Japp-Klingemann reaction, underscores its significance in synthetic organic chemistry. The experimental protocols and safety information provided in this guide are intended to assist researchers and professionals in the safe and effective use of this compound in their work.
References
- 1. This compound | C7H12O3 | CID 701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound(609-14-3) IR Spectrum [m.chemicalbook.com]
- 4. Ethyl 2-ethylacetoacetate(607-97-6) 13C NMR [m.chemicalbook.com]
- 5. Ethyl 2-ethylacetoacetate(607-97-6) 1H NMR [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl 2-methylacetoacetate (B1246266) (CAS 609-14-3)
This technical guide provides a comprehensive overview of Ethyl 2-methylacetoacetate (CAS: 609-14-3), a versatile β-keto ester pivotal in organic synthesis. It serves as a critical building block in the production of pharmaceuticals, agrochemicals, fine chemicals, and fragrances.[1][2] This document details its chemical and physical properties, spectroscopic data, key synthetic protocols, and safety information, presented for the technical professional.
Chemical Identity and Properties
This compound, also known as Ethyl 2-methyl-3-oxobutanoate, is a colorless liquid with a characteristic fruity odor.[1][3] Its structure features a methyl group at the alpha-position relative to the ketone, which influences its reactivity in various chemical transformations.[3]
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in databases and regulatory documents.
| Identifier | Value | Reference |
| CAS Number | 609-14-3 | [4] |
| EC Number | 210-179-9 | [4] |
| IUPAC Name | ethyl 2-methyl-3-oxobutanoate | [3] |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| SMILES | CCOC(=O)C(C)C(=O)C | [5] |
| InChI Key | FNENWZWNOPCZGK-UHFFFAOYSA-N | [5] |
| Synonyms | Ethyl 2-acetylpropionate, 2-Methylacetoacetic acid ethyl ester, Ethyl alpha-methylacetoacetate | [4][6] |
Physical and Chemical Properties
The physical and chemical properties determine the handling, storage, and application of the compound in a laboratory and industrial setting.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Density | 1.019 g/mL at 25 °C | [5] |
| Boiling Point | 187 °C | [5] |
| Melting Point | -45 °C | [1] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [5] |
| Refractive Index (n20/D) | 1.418 | [5] |
| Vapor Pressure | 0.7±0.4 mmHg at 25°C | [7] |
| Solubility | Immiscible in water, soluble in organic solvents | [2][7] |
| logP | 0.77 - 1.06 | [1][7] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
| Spectroscopy | Data Interpretation |
| ¹H NMR | Predicted shifts include signals for the ethyl group protons (triplet ~1.3 ppm, quartet ~4.2 ppm), the alpha-methyl protons, and the acetyl methyl protons. |
| ¹³C NMR | The spectrum shows characteristic peaks for the carbonyl carbons of the ester and ketone groups, as well as for the carbons of the ethyl and methyl groups.[8] |
| Infrared (IR) | The IR spectrum displays strong absorption bands characteristic of the C=O stretching of the ketone and ester functional groups.[1] |
| Mass Spectrometry (MS) | The mass spectrum provides the molecular ion peak and fragmentation patterns useful for confirming the molecular weight and structure.[1] |
Synthesis and Reactions
This compound is a valuable intermediate in numerous synthetic pathways.
General Synthesis Workflow
The synthesis of this compound often involves the alkylation of a β-keto ester. A generalized workflow for its laboratory preparation is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Alkylation
This protocol describes the methylation of the thallous salt of ethyl acetoacetate.
Objective: To synthesize this compound in high yield.
Materials:
-
Thallous salt of ethyl acetoacetate
-
Methyl iodide
-
Solvent (as specified in the reference procedure, e.g., a non-polar solvent)
Procedure:
-
Prepare the thallous salt of ethyl acetoacetate according to standard laboratory procedures.
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the thallous salt in a suitable solvent.
-
Add a stoichiometric equivalent of methyl iodide to the suspension.
-
Heat the mixture to reflux. The reaction time can vary, with literature suggesting approximately 4 hours.[9]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the thallous iodide precipitate.
-
Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation (e.g., b.p. 82°C/25 mm Hg) to obtain this compound.[9]
Key Chemical Reactions
This compound is a precursor in several name reactions, highlighting its synthetic utility.
-
Pechmann Condensation: It is used to synthesize coumarin (B35378) derivatives, which are important scaffolds in medicinal chemistry.[3][5]
-
Japp-Klingemann Reaction: This reaction involves the preparation of hydrazones from β-keto acids and aryl diazonium salts, a key step in creating pesticide intermediates.[3][7]
-
Rhenium-Catalyzed Synthesis: It serves as a substrate in the synthesis of multisubstituted aromatic compounds.[5]
The logical relationship for its use as a synthetic intermediate is outlined below.
Caption: Role as a versatile intermediate in organic synthesis.
Applications in Research and Development
The unique structure of this compound makes it indispensable in several sectors:
-
Pharmaceuticals: It is a key intermediate in the total synthesis of complex molecules like chlorotonil A and yangjinhualine A, as well as anti-inflammatory and analgesic drugs.[2][5]
-
Agrochemicals: It is crucial for producing insecticides, most notably as an intermediate in the synthesis of Pirimicarb.[7]
-
Fine Chemicals: The compound is instrumental in crafting specific flavor and fragrance compounds.[2][10] It is also used in the synthesis of specialty polymers and other advanced materials.[10]
-
Biocidal Activity: Research has shown its potential as an algicidal agent, effective against harmful algal species at low concentrations.[3]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
The compound is classified with the following hazards:
| GHS Classification | Description | Reference |
| H227 | Combustible liquid | [4] |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
Recommended Handling and Storage
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a respirator if ventilation is inadequate.[5][11] Keep away from heat, sparks, and open flames.[12]
-
Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed.[12] Recommended storage temperature is at room temperature or refrigerated (0-8 °C).[2][13]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[12]
-
First Aid: In case of eye contact, immediately flush with water for at least 15 minutes.[11] For skin contact, wash off immediately with soap and plenty of water.[12] If inhaled, move the person to fresh air.[11] If ingested, do NOT induce vomiting and seek immediate medical attention.[11]
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 609-14-3 | Benchchem [benchchem.com]
- 4. This compound | C7H12O3 | CID 701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 90 609-14-3 [sigmaaldrich.com]
- 6. This compound | 609-14-3 | TCI AMERICA [tcichemicals.com]
- 7. innospk.com [innospk.com]
- 8. This compound(609-14-3) 13C NMR spectrum [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. nbinno.com [nbinno.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. fishersci.com [fishersci.com]
- 13. goldbio.com [goldbio.com]
An In-depth Technical Guide to the Physical Properties of Ethyl 2-Methylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-methylacetoacetate (B1246266) (CAS No. 609-14-3), also known as ethyl 2-methyl-3-oxobutanoate, is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its utility as a building block in the synthesis of complex organic molecules necessitates a thorough understanding of its physical characteristics. This guide provides a comprehensive overview of the key physical properties of ethyl 2-methylacetoacetate, complete with quantitative data, experimental methodologies, and a visual representation of a standard experimental workflow.
Core Physical and Chemical Properties
This compound is a colorless to light yellow or light red liquid.[1][2][3] It possesses a characteristic fruity or ester-like odor.[4][5]
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound, compiled from various sources.
| Property | Value | Units | Conditions | References |
| Molecular Formula | C₇H₁₂O₃ | - | - | [1][4] |
| Molecular Weight | 144.17 | g/mol | - | [1][4][6] |
| Boiling Point | 187 | °C | at 760 mmHg | [4][7] |
| 185 | °C | - | [3][8] | |
| 115 | °C | at 14 mmHg | ||
| Melting Point | -45 | °C | - | [4][5][7] |
| Density | 1.019 | g/mL | at 25 °C | [5][9] |
| 1.010 - 1.109 | g/mL | - | [1] | |
| Refractive Index (n_D) | 1.418 | - | at 20 °C | [5][9] |
| 1.417 - 1.419 | - | at 20 °C | [4] | |
| 1.4155 - 1.4215 | - | at 20 °C | [2] | |
| Flash Point | 62 - 63 | °C | closed cup | [4][7] |
| Solubility | ||||
| Water | Slightly miscible/low solubility | - | [5][7][8] | |
| Organic Solvents | Good solubility in alcohol, ether, benzene, and xylene | - | [1][5][8] | |
| Vapor Pressure | 0.7 ± 0.0 | mmHg | at 25 °C (Predicted) | [4] |
| logP | 0.7 - 0.9 | - | - | [6][7] |
Experimental Protocols for Determination of Physical Properties
Determination of Boiling Point (Distillation/Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Round-bottom flask
-
Heating mantle or sand bath
-
Condenser (Liebig or Allihn)
-
Thermometer
-
Boiling chips or magnetic stir bar
-
Clamps and stand
Procedure:
-
Place approximately 5-10 mL of this compound into a round-bottom flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Assemble a simple distillation or reflux apparatus. For boiling point determination, a simple distillation setup is common.[10]
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Begin heating the flask gently.[10]
-
Record the temperature when the liquid begins to boil and a steady stream of distillate is collected. This stable temperature is the boiling point.[10]
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (a small glass flask of a specific, accurately known volume)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Adjust the volume of the water to the pycnometer's calibration mark, dry the outside, and weigh it (m₂).
-
Empty and dry the pycnometer, then fill it with this compound.
-
Repeat the thermal equilibration and weighing process to get the mass of the pycnometer filled with the sample (m₃).
-
The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends, or refracts, when it enters a substance.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Lint-free tissue and a suitable solvent (e.g., ethanol (B145695) or isopropanol)
Procedure:
-
Turn on the refractometer and the circulating water bath, setting it to the desired temperature (typically 20 °C).
-
Clean the prism surfaces of the refractometer with a suitable solvent and a soft tissue.
-
Place a few drops of this compound onto the lower prism.[11]
-
Close the prisms and allow a few moments for the sample to reach the temperature of the instrument.
-
Look through the eyepiece and adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.[11]
-
If color fringes are observed, they can be eliminated by adjusting the chromaticity screw.
-
Read the refractive index value from the instrument's scale.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of a physical property, such as the boiling point.
Caption: A generalized workflow for determining a physical property.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 95% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | 609-14-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. Ethyl-2-methylacetoacetate | C7H12O3 | CID 7017228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. This compound, 95% | Fisher Scientific [fishersci.ca]
- 9. 2-甲基乙酰乙酸乙酯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-Methylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-methylacetoacetate (B1246266), a key building block in organic synthesis. The document presents detailed ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for ethyl 2-methylacetoacetate.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.5 | Quartet | 1H | -CO-CH (CH₃)-CO- |
| ~2.2 | Singlet | 3H | -CO-CH₃ |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.2 | Doublet | 3H | -CH(CH₃ )- |
Note: Predicted chemical shifts based on the analysis of similar β-keto esters. The methine proton (-CH(CH₃)-) is a quartet due to coupling with the adjacent methyl protons.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~202 | C =O (ketone) |
| ~171 | C =O (ester) |
| ~61 | -O-CH₂ -CH₃ |
| ~51 | -C H(CH₃)- |
| ~29 | -CO-CH₃ |
| ~15 | -CH(CH₃ )- |
| ~14 | -O-CH₂-CH₃ |
Note: Predicted chemical shifts based on typical values for β-keto esters.[1]
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2980 | Medium | C-H stretch (alkane) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1200 | Strong | C-O stretch (ester) |
Note: Expected absorption bands for a β-keto ester.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 144 | Moderate | [M]⁺ (Molecular Ion) |
| 102 | High | [M - C₂H₂O]⁺ |
| 74 | High | [M - C₄H₆O]⁺ |
| 43 | Very High (Base Peak) | [CH₃CO]⁺ |
Note: Major fragmentation peaks observed in electron ionization mass spectrometry.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The solution should be free of any particulate matter.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, though a single scan is often sufficient for ¹H NMR.
-
A relaxation delay of 1-2 seconds is typically used.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., 7.26 ppm for CDCl₃) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
2.1.2. ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube.
-
Instrument Setup: Follow the same instrument setup procedure as for ¹H NMR spectroscopy.
-
Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom.[1]
-
Set a wider spectral width to cover the entire range of ¹³C chemical shifts (e.g., 0-220 ppm).[1]
-
A significantly larger number of scans (from hundreds to thousands) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is commonly used.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).
-
Reference the spectrum using the solvent peak (e.g., 77.16 ppm for CDCl₃).[1]
-
2.2. Infrared (IR) Spectroscopy
2.2.1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid, a small drop of the neat (undiluted) sample is sufficient.
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquire the IR spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
2.3. Mass Spectrometry (MS)
2.3.1. Electron Ionization (EI)-Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis. The sample is vaporized in the ion source.
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
-
Fragmentation: The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualizations
3.1. General Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
3.2. Logical Relationship of Spectroscopic Data Interpretation
The following diagram illustrates the logical relationship between the different types of spectroscopic data in elucidating the structure of this compound.
References
Thermodynamic Properties of Ethyl 2-Methylacetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physical properties of ethyl 2-methylacetoacetate (B1246266). Due to a lack of available experimental data in peer-reviewed literature, this document outlines the standard methodologies for the determination of key thermodynamic properties such as the enthalpy of formation, heat capacity, and vapor pressure. These protocols are presented to guide researchers in obtaining these crucial parameters for applications in drug development, chemical synthesis, and process design. Furthermore, a comparative analysis of the thermodynamic properties of structurally similar esters is included to provide context and a basis for estimation.
Introduction
Ethyl 2-methylacetoacetate is a keto-ester of significant interest in organic synthesis, serving as a versatile precursor for a variety of more complex molecules. A thorough understanding of its thermodynamic properties is essential for the design and optimization of reaction conditions, purification processes, and for ensuring the safety and stability of its handling and storage. This guide addresses the current gap in documented thermodynamic data for this compound and provides the necessary theoretical and methodological framework for its experimental determination.
Physicochemical Properties of this compound
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 144.17 g/mol | --INVALID-LINK-- |
| Boiling Point | 187 °C (at 1 atm) | --INVALID-LINK-- |
| Melting Point | -45 °C | --INVALID-LINK-- |
| Density | 1.019 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index | n20/D 1.418 | --INVALID-LINK-- |
| Flash Point | 63 °C (closed cup) | --INVALID-LINK-- |
| Vapor Pressure | 0.7 ± 0.0 mmHg at 25°C (Predicted) | --INVALID-LINK-- |
Comparative Thermodynamic Data of Similar Esters
To provide a frame of reference, Table 2 summarizes key thermodynamic properties of structurally related esters. This data can be valuable for estimating the properties of this compound.
Table 2: Thermodynamic Properties of Structurally Similar Esters
| Compound | Enthalpy of Formation (liquid, 298.15 K), ΔfH°(l) (kJ/mol) | Heat Capacity (liquid, 298.15 K), Cp(l) (J/mol·K) | Enthalpy of Vaporization (298.15 K), ΔvapH° (kJ/mol) | Source |
| Ethyl acetoacetate | -593.5 | 223.3 | 52.8 | --INVALID-LINK-- |
| Methyl acetoacetate | -560.7 | 196.4 | 48.9 | --INVALID-LINK-- |
| Ethyl propionate | -510.3 | 197.6 | 38.4 | --INVALID-LINK-- |
| Ethyl butyrate | -543.5 | 228.0 | 42.1 | --INVALID-LINK-- |
Experimental Protocols for Thermodynamic Property Determination
The following sections detail the standard experimental procedures for determining the key thermodynamic properties of a liquid organic compound such as this compound.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion.
Methodology:
-
Sample Preparation: A precisely weighed sample (approximately 1 gram) of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb." For liquid samples, a gelatin capsule or a container with a low and known heat of combustion can be used. A fuse wire is positioned to be in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with high-pressure oxygen (typically 25-30 atm). A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Caption: Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.
Heat Capacity by Differential Scanning Calorimetry (DSC)
Methodology:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, which typically involves an isothermal hold, followed by a linear heating ramp through the desired temperature range, another isothermal hold, and a cooling ramp.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature throughout the programmed temperature scan.
-
Data Analysis: The heat capacity is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) run under identical conditions. The heat capacity is determined as a function of temperature.
Caption: Workflow for Determining Heat Capacity using Differential Scanning Calorimetry.
Vapor Pressure by Ebulliometry
Methodology:
-
Apparatus Setup: An ebulliometer, an instrument designed to measure the boiling point of a liquid at a controlled pressure, is used. The apparatus is cleaned and assembled.
-
Sample Introduction: A sample of this compound is introduced into the boiling flask of the ebulliometer.
-
Pressure Control: The system is connected to a pressure control system, allowing the pressure to be set and maintained at a specific value.
-
Boiling Point Measurement: The sample is heated to its boiling point at the set pressure. The temperature of the vapor-liquid equilibrium is precisely measured using a calibrated thermometer or temperature probe.
-
Data Collection: The boiling temperature is recorded for a range of controlled pressures.
-
Data Analysis: The vapor pressure-temperature data are plotted and can be fitted to a suitable equation, such as the Antoine equation, to describe the vapor pressure of the substance as a function of temperature.
Caption: Logical Flow for Vapor Pressure Determination via Ebulliometry.
Conclusion
While direct experimental thermodynamic data for this compound is sparse, this guide provides the fundamental physical properties and outlines the established experimental protocols necessary for their determination. The comparative data for similar esters offers a useful benchmark for estimation and modeling. For researchers and professionals in drug development and chemical synthesis, the application of these methodologies will enable the acquisition of critical data, facilitating more robust and efficient process development and ensuring safer handling of this important chemical intermediate.
Navigating the Solubility Landscape of Ethyl 2-Methylacetoacetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ethyl 2-methylacetoacetate (B1246266) (EMA) is a key intermediate in organic synthesis, valued for its reactive α-proton and its utility in forming carbon-carbon bonds. The choice of solvent is paramount in any chemical process, affecting reaction rates, yields, and the ease of product purification. Understanding the solubility of EMA in a range of organic solvents is therefore fundamental for process optimization, reaction design, and the development of robust and scalable synthetic methodologies. This guide addresses the current knowledge gap regarding the quantitative solubility of EMA and provides a practical approach for its experimental determination.
Physicochemical Properties of Ethyl 2-Methylacetoacetate
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 187 °C (lit.) |
| Density | 1.019 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.418 (lit.) |
Solubility of this compound: A Qualitative Overview
While quantitative data is scarce, qualitative descriptions of this compound's solubility in various organic solvents are available from multiple sources. It is generally characterized as having good solubility in many common organic solvents, which can be attributed to its ester and ketone functionalities, allowing for a range of intermolecular interactions.
The following table summarizes the available qualitative solubility information.
| Solvent | Solubility Description | Reference |
| Benzene | Soluble | [1][2] |
| Xylene | Soluble | [1][2] |
| Chloroform | Slightly Soluble | [1][2][3] |
| Methanol | Slightly Soluble | [1][2][3] |
| Alcohol | Miscible | [4] |
| Ether | Miscible | [4] |
| Water | Immiscible | [1][2][3] |
Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of the solute will dissolve in the solvent, while "slightly soluble" suggests that only a small amount will dissolve. "Immiscible" indicates that the substances will not mix to form a homogeneous solution.
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise knowledge of solubility, experimental determination is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Principle
A saturated solution of this compound is prepared in the solvent of interest by allowing an excess of the solute to equilibrate with the solvent at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with a UV detector (HPLC-UV), or a calibrated refractometer).
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of a visible excess of the liquid ester phase is crucial to ensure saturation.
-
Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the mixture to stand undisturbed at the same temperature to allow for phase separation.
-
Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the solute) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved droplets of the solute.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.
-
Perform multiple measurements for each solvent and temperature to ensure reproducibility.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent at the specified temperature, expressed in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).
-
Visualizing the Workflow and Principles
Diagrams created using Graphviz can help to visualize the experimental workflow and the underlying principles of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This can be illustrated with a logical diagram.
Caption: The principle of "like dissolves like" and its application to this compound solubility.
Conclusion
While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of organic solvents is currently lacking, the qualitative data indicates good solubility in many common non-aqueous media. For researchers and drug development professionals requiring precise solubility data for process modeling, optimization, and formulation, the experimental protocol detailed in this guide provides a robust framework for its determination. A thorough understanding and experimental quantification of the solubility of this key synthetic intermediate will undoubtedly facilitate more efficient and predictable chemical processes.
References
An In-depth Technical Guide on the Keto-Enol Tautomerism of Ethyl 2-Methylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the keto-enol tautomerism of ethyl 2-methylacetoacetate (B1246266) (EMA). It delves into the quantitative aspects of the tautomeric equilibrium, detailed experimental protocols for its analysis, and the underlying theoretical principles. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the behavior of this versatile β-keto ester.
Core Concepts of Keto-Enol Tautomerism in Ethyl 2-Methylacetoacetate
This compound, a derivative of ethyl acetoacetate, exists as a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is a consequence of the migration of a proton and the concurrent shift of a double bond. The presence of a methyl group on the α-carbon significantly influences the position of this equilibrium compared to its unsubstituted counterpart.
The enol form is stabilized by the formation of a six-membered intramolecular hydrogen bond and conjugation of the C=C double bond with the carbonyl group. However, the α-methyl group introduces steric hindrance, which can destabilize the planar enol form, thus affecting the equilibrium position. The keto form is generally more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.
The tautomeric equilibrium can be represented as follows:
Caption: The equilibrium between the keto and enol tautomers of this compound.
Quantitative Analysis of the Tautomeric Equilibrium
The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol form to the keto form (Keq = [Enol]/[Keto]). The percentage of the enol form is another common way to express this equilibrium.
Experimental Data
The following table summarizes the experimentally determined equilibrium constants and enol percentages for this compound in various solvents at 33 °C, as determined by Rogers and Burdett using ¹H NMR spectroscopy.
| Solvent | Dielectric Constant (ε) | % Enol | Keq |
| Hexane | 1.88 | 15.0 | 0.176 |
| Carbon Tetrachloride | 2.24 | 14.5 | 0.170 |
| Benzene | 2.27 | 12.5 | 0.143 |
| Chloroform | 4.81 | 7.5 | 0.081 |
| Neat (pure liquid) | - | 4.8 | 0.050 |
| Acetonitrile | 37.5 | 4.5 | 0.047 |
| Methanol | 32.7 | 3.0 | 0.031 |
Data extracted from Rogers, M. T., & Burdett, J. L. (1965). Keto-enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 43(5), 1516-1526.
Computational Data
Density Functional Theory (DFT) calculations provide theoretical insights into the relative stabilities of the tautomers. The following table shows the calculated relative energy of the enol form with respect to the keto form of this compound.
| Method | Basis Set | Phase | ΔE (Enol - Keto) (kJ/mol) |
| B3LYP | 6-311++G | Gas | 1.75 |
| B3LYP | 6-311++G | Carbon Tetrachloride | 12.44 |
| B3LYP | 6-311++G** | Acetonitrile | 12.44 |
Data from Mahmoudi Aval, M., Nakhaeipour, A., Vakili, M., & Mohammadi, A. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. SSRN Electronic Journal.
Factors Influencing the Tautomeric Equilibrium
The keto-enol equilibrium of this compound is influenced by several factors, including solvent polarity, temperature, and intramolecular electronic and steric effects.
Caption: Logical relationships of factors affecting the keto-enol equilibrium.
Experimental Protocols
¹H NMR Spectroscopy for Quantitative Analysis
¹H NMR spectroscopy is the primary experimental technique for the quantitative analysis of the keto-enol tautomeric equilibrium of this compound. The interconversion between the tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in the desired deuterated solvents (e.g., CDCl₃, (CD₃)₂CO, C₆D₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
-
Ensure the solvents are of high purity to avoid catalytic effects on the equilibrium.
-
Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C or 33 °C) for at least 24 hours before analysis to ensure the tautomeric equilibrium has been reached.
-
-
NMR Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Solvent Signal Suppression: If necessary, use appropriate solvent suppression techniques.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation and accurate quantification. A typical value is 10-30 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals of the minor tautomer.
-
Spectral Width (sw): Ensure the spectral width encompasses all signals of interest, typically from 0 to 15 ppm.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction.
-
Integrate the characteristic signals of the keto and enol forms. For this compound, the following signals are typically used:
-
Keto form: The α-proton (CH) signal.
-
Enol form: The vinylic proton (=CH) signal.
-
-
Calculate the percentage of the enol form and the equilibrium constant (Keq) using the following formulas:
-
% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100
-
Keq = Integral(Enol) / Integral(Keto)
-
-
Caption: Experimental workflow for the determination of tautomeric equilibrium by NMR.
Computational Chemistry (Density Functional Theory)
DFT calculations are a powerful tool for investigating the intrinsic properties of the keto and enol tautomers and for complementing experimental findings.
Methodology:
-
Structure Optimization:
-
Construct the initial 3D structures of the keto and both the (E)- and (Z)-enol tautomers of this compound.
-
Perform geometry optimizations for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The optimizations should be carried out in the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures at the same level of theory to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections to enthalpy and Gibbs free energy).
-
-
Energy Calculations:
-
Calculate the electronic energies of the optimized tautomers.
-
The relative energy (ΔE) between the enol and keto forms can be calculated as: ΔE = E(enol) - E(keto).
-
The relative Gibbs free energy (ΔG) can be calculated to determine the thermodynamically favored tautomer at a given temperature.
-
-
Software:
-
Commonly used quantum chemistry software packages for these calculations include Gaussian, ORCA, and Spartan.
-
Conclusion
The keto-enol tautomerism of this compound is a finely balanced equilibrium governed by a combination of electronic, steric, and solvent effects. The presence of the α-methyl group generally shifts the equilibrium towards the keto form compared to ethyl acetoacetate. Quantitative analysis by ¹H NMR spectroscopy provides precise experimental data on the tautomeric composition in various environments, while computational methods offer valuable insights into the intrinsic stabilities of the tautomers. A thorough understanding of this equilibrium is essential for predicting and controlling the reactivity of this compound in synthetic applications and for understanding its behavior in biological systems.
Methodological & Application
The Versatility of Ethyl 2-Methylacetoacetate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-methylacetoacetate (B1246266) is a versatile β-keto ester that serves as a valuable building block in a wide array of organic syntheses. Its unique structural features, combining a reactive methylene (B1212753) group, a ketone, and an ester functionality, allow for its participation in a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of ethyl 2-methylacetoacetate in the synthesis of various organic molecules, with a particular focus on heterocyclic compounds and other structures of pharmaceutical interest.
Application Notes
This compound is a key starting material and intermediate in numerous synthetic routes. Its applications span from the creation of complex heterocyclic scaffolds to its use in well-established name reactions, making it an indispensable tool for synthetic chemists.
Synthesis of Coumarin (B35378) Derivatives via Pechmann Condensation
The Pechmann condensation is a classic and widely employed method for the synthesis of coumarins, a class of compounds with significant biological activities.[1] This reaction involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. This compound can be utilized in this reaction to produce 4-methylcoumarin (B1582148) derivatives. The reaction is typically catalyzed by strong acids such as sulfuric acid, but greener alternatives using solid acid catalysts or solvent-free conditions have also been developed.[2][3]
The Japp-Klingemann Reaction for Hydrazone Synthesis
The Japp-Klingemann reaction is a powerful tool for the synthesis of hydrazones from β-keto esters.[4][5] When this compound is treated with a diazonium salt, it undergoes a coupling reaction followed by the cleavage of the acetyl group to yield the corresponding phenylhydrazone of ethyl pyruvate.[6][7] This reaction is significant as it provides a route to α-amino acids, indoles, and other nitrogen-containing heterocycles. The outcome of the reaction can be influenced by the reaction conditions; for instance, saponification of the ester prior to coupling can lead to the loss of the carboxylic function instead of the acetyl group.[4][5]
Synthesis of Pyrazolone Derivatives
Pyrazolone derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[8][9] Ethyl acetoacetate (B1235776) and its derivatives are common starting materials for the synthesis of pyrazolones through condensation with hydrazines.[8][10] For example, the reaction of ethyl acetoacetate with phenylhydrazine (B124118) yields 3-methyl-1-phenyl-5-pyrazolone.[10] While the provided search results focus on ethyl acetoacetate, the methodology is directly applicable to this compound to produce corresponding substituted pyrazolones.
Multicomponent Reactions: Biginelli and Hantzsch Syntheses
This compound is a suitable component for multicomponent reactions (MCRs) like the Biginelli and Hantzsch reactions, which are highly efficient for the synthesis of heterocyclic libraries.
-
Biginelli Reaction: This one-pot reaction combines an aldehyde, a β-keto ester (like this compound), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones (DHPMs).[11][12] DHPMs are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including acting as calcium channel blockers.[11]
-
Hantzsch Pyridine (B92270) Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate) to produce dihydropyridines.[13][14] These can be subsequently oxidized to the corresponding pyridine derivatives.[13] Hantzsch esters are notable for their use as calcium channel blockers.[13]
Precursor for Natural Product and Pharmaceutical Synthesis
This compound serves as a starting material in the total synthesis of several complex natural products and pharmaceuticals. Its utility in creating specific stereocenters and functional group arrays makes it a valuable intermediate in multistep synthetic sequences. For instance, it has been employed in the total synthesis of chlorotonil A and yangjinhualine A.
Experimental Protocols
The following protocols are representative examples of how this compound is used in key synthetic transformations.
Protocol 1: Synthesis of 4-Methylcoumarin Derivatives via Pechmann Condensation
This protocol describes a general procedure for the Pechmann condensation using a phenol and this compound.
Reagents:
-
Substituted Phenol (e.g., Resorcinol)
-
This compound
-
Concentrated Sulfuric Acid (or other acid catalyst)
-
Ethanol (B145695) (for recrystallization)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid (10 mL) to 0-5 °C in an ice bath.
-
To the cold acid, slowly add a mixture of the substituted phenol (10 mmol) and this compound (10 mmol) with constant stirring, ensuring the temperature remains below 10 °C.[15]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[15]
-
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring to precipitate the crude product.[15]
-
Filter the precipitate, wash thoroughly with water to remove any residual acid, and dry.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure 4-methylcoumarin derivative.[15]
Protocol 2: General Procedure for the Japp-Klingemann Reaction
This protocol outlines the synthesis of an arylhydrazone from this compound.
Reagents:
-
Aromatic amine
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
This compound
-
Sodium acetate (B1210297)
-
Ethanol
-
Water
Procedure:
-
Diazotization: Dissolve the aromatic amine (10 mmol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (10 mmol) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Coupling: In a separate flask, dissolve this compound (10 mmol) in ethanol. Add a solution of sodium acetate in water to this flask and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the this compound solution with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, and then let it stand at room temperature for several hours or overnight.
-
The precipitated arylhydrazone is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
A general protocol for the one-pot synthesis of dihydropyrimidinones using this compound.
Reagents:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
This compound
-
Urea or Thiourea
-
Ethanol
-
Catalytic amount of acid (e.g., HCl)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), this compound (10 mmol), and urea (or thiourea, 15 mmol) in ethanol (20 mL).[12]
-
Add a catalytic amount of concentrated hydrochloric acid (a few drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Filter the solid product, wash with cold ethanol, and dry.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Quantitative Data
The following tables summarize quantitative data from various synthetic applications of this compound and related compounds.
Table 1: Synthesis of Coumarin Derivatives via Pechmann Condensation
| Phenol | β-Ketoester | Catalyst | Conditions | Yield (%) | Reference |
| Phloroglucinol | Ethyl acetoacetate | Deep eutectic solvent | 110 °C, 10 min | 98 | [2] |
| Substituted phenols | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, RT | 52-95 | [2] |
| Phenols | Ethyl acetoacetate | SnCl₂·2H₂O (10 mol%) | Ethanol, 80 °C | 34-60 | [2] |
| Resorcinol | Ethyl acetoacetate | H₂SO₄ | 5 °C to RT, 18h | 80 | [15] |
| Phenol | Ethyl acetoacetate/ethyl α-methylacetoacetate | Wells-Dawson acid (1% mmol) | Solvent-free, 130 °C | Varies | [16] |
| Phenols | Ethyl acetoacetate | ZnFe₂O₄ nanoparticles | Solvent-free, 80 °C | 85-98 | [17] |
Table 2: Synthesis of Dihydropyrimidinones (Biginelli Reaction)
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol, reflux | Varies | [12] |
| Substituted benzaldehydes | Ethyl acetoacetate | Thiourea | (NH₄)H₂PO₄ | Ethanol, stir, 2h | Varies | [12] |
| Aromatic aldehyde | Ethyl acetoacetate | Urea | Ionic Liquid | Varies | Good | [18] |
Visualizations
Reaction Mechanisms and Workflows
Caption: Pechmann condensation for coumarin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Japp klingemann reaction | PPTX [slideshare.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. Hantzsch_pyridine_synthesis [chemeurope.com]
- 15. jetir.org [jetir.org]
- 16. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 17. jsynthchem.com [jsynthchem.com]
- 18. jetir.org [jetir.org]
Pechmann Condensation with Ethyl 2-Methylacetoacetate: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis of 3,4-Dimethylcoumarin Derivatives
For researchers, scientists, and professionals in drug development, the Pechmann condensation is a cornerstone for the synthesis of coumarins, a class of compounds renowned for their significant biological activities. This document provides a detailed overview of the Pechmann condensation specifically utilizing ethyl 2-methylacetoacetate (B1246266), leading to the formation of 3,4-dimethylcoumarin derivatives. These derivatives are of particular interest in medicinal chemistry due to their potential as therapeutic agents.
Introduction
The Pechmann condensation, a reaction discovered by Hans von Pechmann, is a straightforward and widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. The use of ethyl 2-methylacetoacetate as the β-ketoester component specifically yields coumarins with methyl groups at both the 3 and 4 positions of the coumarin (B35378) scaffold. This substitution pattern can significantly influence the pharmacological profile of the resulting compounds.
Coumarin derivatives exhibit a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The 3,4-dimethyl substitution pattern has been explored for its potential to enhance these effects and to develop novel therapeutic agents.
Data Presentation: Synthesis of 3,4-Dimethylcoumarin Derivatives
The following table summarizes the quantitative data for the Pechmann condensation of various phenols with this compound under different reaction conditions. This data is crucial for researchers to compare the efficacy of various catalysts and conditions for synthesizing specific 3,4-dimethylcoumarin derivatives.
| Phenol | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Product | Reference |
| Resorcinol (B1680541) | Concentrated H₂SO₄ | - | Room Temp. | 18-24 h | Not specified | 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one | [1] |
| Resorcinol | [N112OH][HSO4] | Solvent-free | Not specified | Not specified | Moderate | 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one | [2] |
Note: The available literature with specific quantitative data for a variety of phenols with this compound is limited. The majority of published research on the Pechmann condensation focuses on the use of ethyl acetoacetate.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the Pechmann condensation with this compound.
Protocol 1: Synthesis of 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one using Sulfuric Acid
This protocol describes the synthesis of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one from resorcinol and this compound using concentrated sulfuric acid as the catalyst.[1]
Materials:
-
Resorcinol
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve resorcinol in this compound. Gentle warming may be necessary to achieve complete dissolution.
-
In a separate reaction vessel equipped with a magnetic stirrer and an ice bath, place the concentrated sulfuric acid and cool it to below 10 °C.
-
Slowly add the resorcinol/ethyl 2-methylacetoacetate mixture dropwise to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Remove the ice bath and allow the reaction mixture to stand at room temperature for 18-24 hours.
-
Pour the reaction mixture slowly and carefully into a beaker containing crushed ice or ice-cold water while stirring.
-
A solid precipitate of the crude product will form. Collect the solid by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.
Characterization Data for 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one:
-
Melting Point: Specific experimental data not widely available.
-
¹H NMR (DMSO-d₆, predicted): δ (ppm) ~2.1 (s, 3H, C4-CH₃), ~2.3 (s, 3H, C3-CH₃), ~6.7-6.8 (m, 2H, Ar-H), ~7.5 (d, 1H, Ar-H), ~10.5 (s, 1H, -OH).
-
¹³C NMR (predicted): Chemical shifts will be characteristic of the coumarin scaffold with methyl and hydroxyl substitutions.
-
IR (KBr, predicted, cm⁻¹): ~3100-3300 (O-H stretching), ~1680-1720 (C=O stretching of lactone), ~1600 (C=C aromatic stretching).
Visualizations
Reaction Mechanism of Pechmann Condensation
The following diagram illustrates the general mechanism of the Pechmann condensation.
Caption: General mechanism of the Pechmann condensation.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of 3,4-dimethylcoumarin derivatives via the Pechmann condensation.
References
Application Notes and Protocols: The Japp-Klingemann Reaction Involving Ethyl 2-Methylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Japp-Klingemann reaction is a classical and versatile method in organic synthesis for the preparation of hydrazones from β-keto acids or β-keto esters and aryldiazonium salts.[1][2] This reaction holds significant importance in medicinal chemistry as the resulting hydrazones are valuable intermediates for synthesizing a variety of heterocyclic compounds, most notably indoles via the subsequent Fischer indole (B1671886) synthesis.[1][2] When ethyl 2-methylacetoacetate (B1246266) is employed as the β-keto ester, the reaction proceeds with the displacement of the acetyl group to yield ethyl pyruvate (B1213749) phenylhydrazone, a key precursor for the synthesis of indole-2-carboxylates.[1][3] These indole derivatives are prominent scaffolds in numerous pharmaceutical agents.[4][5]
These application notes provide a comprehensive overview, detailed experimental protocols, and relevant data for the Japp-Klingemann reaction of ethyl 2-methylacetoacetate and its subsequent application in the synthesis of indole-based structures pertinent to drug development.
Reaction Mechanism and Key Principles
The Japp-Klingemann reaction with this compound proceeds through a well-established mechanism:[2]
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of this compound by a base, typically sodium acetate (B1210297), to form an enolate.
-
Azo Coupling: The enolate anion then acts as a nucleophile, attacking the electrophilic aryldiazonium salt to form an unstable azo intermediate.
-
Hydrolysis and Rearrangement: The azo compound undergoes rapid hydrolysis. The acetyl group is cleaved, and subsequent rearrangement leads to the formation of the stable ethyl pyruvate phenylhydrazone.
The overall transformation results in the replacement of the acetyl group with an arylhydrazono moiety.
Quantitative Data Summary
The following table summarizes typical data for the synthesis and characterization of ethyl pyruvate phenylhydrazone.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [6] |
| Molecular Weight | 206.24 g/mol | [6] |
| Melting Point | 115-116 °C | [6] |
| Typical Yield | ~64% | [7] |
| ¹H NMR (CDCl₃, δ ppm) | 1.41 (t, 3H), 2.59 (s, 3H), 4.34 (q, 2H), 7.18-7.41 (m, 5H), 14.76 (s, 1H, NH) | [8] |
| ¹³C NMR (CDCl₃, δ ppm) | 14.4, 21.4, 62.2, 114.7, 126.8, 128.1, 129.5, 133.7, 142.4, 143.3, 160.2 | [6][9] |
| IR (cm⁻¹) | ~1700 (C=O, ester), ~1620 (C=N), ~1525 (N-H bend) | [8] |
| Mass Spec (ESI-MS) | m/z 207 [M+H]⁺ | [8] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Pyruvate Phenylhydrazone via Japp-Klingemann Reaction
This protocol describes the synthesis of ethyl pyruvate phenylhydrazone from this compound and benzenediazonium (B1195382) chloride.
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
This compound
-
Sodium Acetate (NaOAc)
-
Ice
-
Water
Procedure:
-
Preparation of Benzenediazonium Chloride Solution:
-
In a beaker, dissolve aniline (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting solution for an additional 15-20 minutes at 0-5 °C.
-
-
Japp-Klingemann Coupling:
-
In a separate, larger beaker, dissolve this compound (1.0 eq) and sodium acetate (3.0 eq) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the ethanolic solution of the β-keto ester with vigorous stirring. Maintain the temperature below 10 °C.
-
A yellow to orange precipitate of ethyl pyruvate phenylhydrazone should form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure ethyl pyruvate phenylhydrazone as a crystalline solid.
-
Dry the product under vacuum.
-
Protocol 2: Fischer Indole Synthesis of Ethyl Indole-2-carboxylate
This protocol outlines the cyclization of ethyl pyruvate phenylhydrazone to form ethyl indole-2-carboxylate, a key step in the synthesis of many pharmaceutical compounds.
Materials:
-
Ethyl pyruvate phenylhydrazone
-
Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, or ethanolic HCl)
-
Inert solvent (if necessary, e.g., toluene, xylene)
-
Ice water
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Cyclization:
-
Method A (Polyphosphoric Acid): Gently heat polyphosphoric acid (PPA) to around 70-80 °C. Add ethyl pyruvate phenylhydrazone (1.0 eq) portion-wise with stirring. The temperature of the reaction mixture will likely increase. Maintain the temperature at 90-100 °C for 30-60 minutes.[7]
-
Method B (Ethanolic HCl): Dissolve ethyl pyruvate phenylhydrazone (1.0 eq) in absolute ethanol. Add a catalytic amount of concentrated hydrochloric acid. Reflux the mixture for 2-4 hours.[4]
-
-
Work-up:
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
If PPA was used, pour the viscous mixture into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure ethyl indole-2-carboxylate.
-
Application in Drug Development: Synthesis of Triptan Analogs
The indole scaffold is a privileged structure in medicinal chemistry. A prominent example is the triptan class of drugs used for the treatment of migraine headaches. The synthesis of many triptans and their analogs relies on the Fischer indole synthesis, for which the Japp-Klingemann reaction provides a key starting material.
The following workflow illustrates the synthesis of a generic triptan precursor starting from a substituted aniline, utilizing the Japp-Klingemann and Fischer indole reactions.
Caption: Synthetic workflow for a triptan analog via the Japp-Klingemann reaction.
Reaction Mechanism Visualization
The following diagram illustrates the detailed mechanism of the Japp-Klingemann reaction with this compound.
Caption: Mechanism of the Japp-Klingemann reaction with this compound.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]
- 8. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
Application Note: Protocol for the α-Alkylation of Ethyl 2-Methylacetoacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The acetoacetic ester synthesis is a cornerstone reaction in organic chemistry for the formation of α-substituted and α,α-disubstituted methyl ketones.[1][2] The synthesis utilizes the high acidity of the α-protons of ethyl acetoacetate (B1235776) (pKa ≈ 11), which are positioned between two carbonyl groups, facilitating their removal by a moderately strong base.[3][4] The resulting resonance-stabilized enolate is a potent nucleophile that readily undergoes S_N2 reactions with alkyl halides to form new carbon-carbon bonds.[2][3]
This protocol details the second alkylation step in this synthesis, starting with ethyl 2-methylacetoacetate (B1246266) to produce an α,α-disubstituted β-keto ester. This procedure is crucial for synthesizing ketones with a quaternary α-carbon center after subsequent hydrolysis and decarboxylation. A key consideration in enolate chemistry is the competition between C-alkylation and O-alkylation.[5] For the synthesis of substituted ketones, C-alkylation is the desired pathway. This outcome is generally favored by using softer alkylating agents (e.g., alkyl bromides and iodides) and employing alkali metal cations (like Na⁺) that coordinate with the oxygen atom of the enolate, sterically hindering O-alkylation.[6][7]
Experimental Protocol
This protocol is adapted from established procedures for the alkylation of acetoacetic esters.[8]
Objective: To synthesize an ethyl 2-alkyl-2-methylacetoacetate via the alkylation of ethyl 2-methylacetoacetate.
Materials:
-
This compound (C₇H₁₂O₃, MW: 144.17 g/mol )
-
Absolute Ethanol (B145695) (anhydrous)
-
Sodium metal (Na)
-
Alkyl Halide (e.g., n-butyl bromide, ethyl iodide)
-
Diethyl ether
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Procedure:
-
Preparation of Sodium Ethoxide: In a dry three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow all the sodium to react completely.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound dropwise at room temperature with continuous stirring.
-
Alkylation: Heat the solution to a gentle reflux. Add the desired alkyl halide slowly through a dropping funnel over a period of approximately 1-2 hours. Maintain the reflux for an additional 2-3 hours to ensure the reaction goes to completion. The formation of a sodium halide precipitate (e.g., NaBr) will be observed.[8]
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the bulk of the ethanol using a rotary evaporator. c. To the residue, add deionized water to dissolve the sodium halide salt. d. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). e. Combine the organic extracts and wash sequentially with deionized water and then with a saturated brine solution. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ethyl 2-alkyl-2-methylacetoacetate by vacuum distillation.[8] Collect the fraction boiling at the appropriate temperature for the desired product.
Data Presentation
The efficiency of the alkylation can vary based on the reactivity of the alkyl halide used. The following table summarizes representative data for this type of reaction.
| Starting Material | Alkylating Agent (R-X) | Base | Solvent | Typical Yield | Boiling Point of Product |
| This compound | Ethyl Iodide | NaOEt | Ethanol | 65-75% | ~198-200 °C (for ethyl 2-ethyl-2-methylacetoacetate) |
| This compound | n-Propyl Bromide | NaOEt | Ethanol | 60-70% | ~208-210 °C (for ethyl 2-methyl-2-propylacetoacetate) |
| This compound | n-Butyl Bromide | NaOEt | Ethanol | 60-70% | ~112–117 °C / 16 mmHg (for ethyl 2-butylacetoacetate)[8] |
| This compound | Benzyl Bromide | NaOEt | Ethanol | 70-80% | ~160-165 °C / 15 mmHg (for ethyl 2-benzyl-2-methylacetoacetate) |
Note: Yields are estimates based on typical S_N2 reactions with enolates and may vary. Boiling points are approximate and pressure-dependent.
Experimental Workflow Diagram
Caption: Workflow for the alkylation of this compound.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 2-Methylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds using ethyl 2-methylacetoacetate (B1246266) as a key starting material. The methodologies outlined herein describe established chemical transformations that provide pathways to pyrazolones, dihydropyrimidines, coumarins, and dihydropyridines, which are significant scaffolds in medicinal chemistry and drug development.
Knorr Pyrazole (B372694) Synthesis
The Knorr pyrazole synthesis is a fundamental method for the preparation of pyrazole derivatives from the condensation of β-dicarbonyl compounds with hydrazines. When ethyl 2-methylacetoacetate reacts with hydrazine (B178648), it yields 3,4-dimethyl-1H-pyrazol-5(4H)-one, a valuable heterocyclic building block.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
This compound
-
Hydrazine hydrate (B1144303) (80% solution)
-
-
Procedure:
-
In a round-bottom flask, add this compound (0.1 mol).
-
Slowly add hydrazine hydrate (0.2 mol) dropwise to the flask with continuous stirring.
-
The reaction is exothermic; maintain the temperature around 60°C during the addition.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour at room temperature.
-
Cool the mixture in an ice bath to facilitate the crystallization of the product.
-
Filter the resulting solid, wash with a small amount of ice-cold ethanol, and dry under vacuum to obtain 3,4-dimethyl-1H-pyrazol-5(4H)-one.[1]
-
-
Expected Yield: 82%[1]
-
Characterization:
-
Melting Point: 222-225 °C[1]
-
Biginelli Reaction for Dihydropyrimidine (B8664642) Synthesis
The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335).[2] This reaction is of great importance in medicinal chemistry due to the diverse biological activities of the resulting dihydropyrimidine scaffold.
Reaction Scheme:
Experimental Protocol (General):
-
Materials:
-
This compound (10 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (10 mmol)
-
Urea (15 mmol)
-
Ethanol
-
Catalyst (e.g., concentrated HCl, Lewis acids like NiCl₂·6H₂O)[3]
-
-
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), the aromatic aldehyde (10 mmol), and urea (15 mmol) in ethanol (5 mL).
-
Add a catalytic amount of the chosen acid catalyst (e.g., 5-6 drops of conc. HCl or 1.4 mmol of NiCl₂·6H₂O).[3]
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Stir the mixture for 5-10 minutes to allow for the precipitation of the product.
-
Filter the solid, wash with cold water, and recrystallize from hot ethanol to obtain the pure dihydropyrimidinone derivative.[3]
-
Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[4] Using this compound and a substituted phenol like resorcinol (B1680541), 7-hydroxy-4,8-dimethylcoumarin can be synthesized.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Procedure:
-
Carefully place 10 mL of concentrated sulfuric acid in a beaker and cool it in an ice bath to below 10 °C.[5]
-
In a separate flask, dissolve 1.10 g of resorcinol in 1.5 mL of this compound. Gentle warming may be necessary.[5]
-
Slowly add the resorcinol/ethyl 2-methylacetoacetate mixture dropwise to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.[5]
-
After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.[5]
-
Allow the reaction mixture to stand at room temperature for 18-24 hours.[5]
-
Carefully pour the reaction mixture into a beaker containing approximately 200 mL of crushed ice with stirring to precipitate the product.[5]
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4,8-dimethylcoumarin.[6]
-
Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch pyridine (B92270) synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[7]
Reaction Scheme:
Experimental Protocol (General):
-
Materials:
-
This compound (2 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
Ammonium (B1175870) acetate (B1210297) (2 mmol)
-
Solvent (e.g., ethanol) or solvent-free conditions
-
-
Procedure (Solvent-Free):
-
In a round-bottom flask, mix this compound (2 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol).[8]
-
Heat the mixture in an oil bath at 90 °C, monitoring the reaction by TLC.[8]
-
Upon completion, wash the reaction mixture with brine and extract with ethyl acetate.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.[8]
-
Purify the crude product by recrystallization from hot ethanol and water to yield the dihydropyridine derivative.[8]
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various heterocyclic compounds from ethyl acetoacetate (B1235776) and this compound.
| Heterocycle Class | Starting Materials | Product | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Pyrazolone | Ethyl acetoacetate, Hydrazine hydrate | 3-Methyl-1H-pyrazol-5(4H)-one | Ethanol, 60°C then RT | 1 h | 82 | [1] |
| Dihydropyrimidine | Ethyl acetoacetate, Benzaldehyde, Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Conc. HCl/Ethanol, Reflux | - | 58-62 | [9] |
| Dihydropyrimidine | Ethyl acetoacetate, Benzaldehyde, Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | NiCl₂·6H₂O/Ethanol, Reflux | 2-3 h | 92 | [3] |
| Coumarin | Resorcinol, Ethyl acetoacetate | 7-Hydroxy-4-methylcoumarin | Conc. H₂SO₄, 5°C to RT | 18 h | 80-88 | [6] |
| Coumarin | Resorcinol, Ethyl acetoacetate | 7-Hydroxy-4-methylcoumarin | Amberlyst-15, 110°C, Solvent-free | 20 min | 95 | [10] |
| Dihydropyridine | Ethyl acetoacetate, Benzaldehyde, Ammonium acetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | γ-Al₂O₃ nanoparticles, 90°C, Solvent-free | 5 min | 95 | [8] |
| Dihydropyridine | Ethyl acetoacetate, Benzaldehyde, Ammonium acetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | p-TSA/Aqueous micelles, Ultrasonic irradiation | - | 96 | [7] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. banglajol.info [banglajol.info]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: Ethyl 2-Methylacetoacetate as a Versatile Precursor in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 2-methylacetoacetate (B1246266) is a valuable and versatile C6 building block in organic synthesis, particularly in the preparation of a wide array of pharmaceutical compounds.[1] Its unique structural features, including a reactive β-keto ester moiety and a chiral center at the α-position, allow for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it an important precursor for the synthesis of diverse heterocyclic scaffolds that are prevalent in many drug classes. This document provides detailed application notes and experimental protocols for the use of ethyl 2-methylacetoacetate in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including dihydropyridine-based calcium channel blockers and pyrazolone-based anti-inflammatory and analgesic agents.
Synthesis of Dihydropyridine (B1217469) Scaffolds for Calcium Channel Blockers
The 1,4-dihydropyridine (B1200194) core is the central pharmacophore of a major class of calcium channel blockers used in the treatment of hypertension and angina. The Hantzsch dihydropyridine synthesis is a classical and efficient one-pot multicomponent reaction for the construction of this heterocyclic system.[2][3][4] this compound can be employed as one of the β-ketoester components in this reaction to introduce a methyl group at the 2- or 6-position and an ester functionality at the 3- or 5-position of the resulting dihydropyridine ring. A notable example is the synthesis of analogues of Nimodipine, a cerebral vasodilator.[5]
Logical Relationship: Hantzsch Dihydropyridine Synthesis
Caption: Hantzsch synthesis of 1,4-dihydropyridines.
Experimental Protocol: Synthesis of a Nimodipine Analogue
This protocol describes the synthesis of a 1,4-dihydropyridine derivative analogous to Nimodipine, utilizing this compound.
Reaction: 3-Nitrobenzaldehyde (B41214) + this compound + Isopropyl 3-aminocrotonate → Isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate analogue
| Reactant/Reagent | Molecular Weight | Moles | Equivalents | Amount |
| 3-Nitrobenzaldehyde | 151.12 g/mol | 0.05 | 1.0 | 7.56 g |
| This compound | 144.17 g/mol | 0.05 | 1.0 | 7.21 g |
| Isopropyl 3-aminocrotonate | 143.19 g/mol | 0.05 | 1.0 | 7.16 g |
| Ethanol (B145695) (solvent) | - | - | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzaldehyde (7.56 g, 0.05 mol), this compound (7.21 g, 0.05 mol), and isopropyl 3-aminocrotonate (7.16 g, 0.05 mol).
-
Add 50 mL of absolute ethanol to the flask.
-
Heat the reaction mixture to reflux with continuous stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:2).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is expected to precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyridine derivative as a yellow crystalline solid.
-
Dry the product in a vacuum oven at 40°C. The expected yield is in the range of 75-85%.
Synthesis of Pyrazolone (B3327878) Derivatives for Analgesic and Anti-inflammatory Agents
Pyrazolone derivatives are a well-known class of compounds possessing a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antipyretic properties.[6] The Knorr pyrazole (B372694) synthesis provides a straightforward method for the preparation of these heterocyclic compounds through the condensation of a β-keto ester with a hydrazine (B178648) derivative.[7][8][9] By using this compound, a methyl group can be introduced at the 3-position of the pyrazolone ring, a common structural feature in many active compounds of this class.
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr synthesis of a pyrazolone derivative.
Experimental Protocol: Synthesis of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol outlines the synthesis of a pyrazolone derivative from this compound and phenylhydrazine.
Reaction: this compound + Phenylhydrazine → 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one + Ethanol + Water
| Reactant/Reagent | Molecular Weight | Moles | Equivalents | Amount |
| This compound | 144.17 g/mol | 0.1 | 1.0 | 14.42 g |
| Phenylhydrazine | 108.14 g/mol | 0.1 | 1.0 | 10.81 g |
| Glacial Acetic Acid (catalyst) | 60.05 g/mol | - | catalytic | ~1 mL |
| Ethanol (solvent) | - | - | - | 100 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (14.42 g, 0.1 mol) in 100 mL of ethanol.
-
Add phenylhydrazine (10.81 g, 0.1 mol) to the solution, followed by a catalytic amount of glacial acetic acid (~1 mL).
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC using a mobile phase of ethyl acetate/hexane (1:1).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the resulting solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 3,4-dimethyl-1-phenyl-1H-pyrazol-5(4H)-one as a crystalline solid.
-
Dry the product under vacuum. The expected yield is typically high, often exceeding 80%.
Synthesis of Other Important Pharmaceutical Intermediates
This compound is also a key starting material for other important synthetic transformations in medicinal chemistry, such as the Robinson annulation for the construction of fused ring systems found in steroids and terpenoids, and the Pechmann condensation for the synthesis of coumarin (B35378) derivatives, which exhibit a wide range of biological activities.
Logical Relationship: Robinson Annulation
Caption: Robinson annulation for cyclohexenone synthesis.
Summary of Applications and Potential Pharmaceutical Products:
| Synthetic Route | Key Intermediates/Products | Potential Pharmaceutical Class |
| Hantzsch Dihydropyridine Synthesis | 1,4-Dihydropyridines | Calcium Channel Blockers (e.g., Nimodipine analogues) |
| Knorr Pyrazole Synthesis | Pyrazolones | Analgesics, Anti-inflammatory agents (e.g., Phenazone analogues) |
| Robinson Annulation | Cyclohexenones | Steroids, Terpenoids |
| Pechmann Condensation | Coumarins | Anticoagulants, Anti-inflammatory agents |
| Michael Addition | Acyclic diketones | Intermediates for natural product synthesis (e.g., Saudin) |
This compound is a highly versatile and economically important precursor in the pharmaceutical industry. Its ability to participate in a range of classical and modern organic reactions allows for the efficient synthesis of a variety of heterocyclic and carbocyclic scaffolds that are central to the structure of numerous drugs. The protocols and data presented in this document highlight its utility in the synthesis of dihydropyridines and pyrazolones, demonstrating its significance for researchers and professionals in drug discovery and development. Further exploration of its reactivity will undoubtedly lead to the development of novel synthetic routes to new and improved therapeutic agents.
References
- 1. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch_pyridine_synthesis [chemeurope.com]
- 5. Nimodipine: synthesis and metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenazone - Wikipedia [en.wikipedia.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Ethyl 2-Methylacetoacetate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of ethyl 2-methylacetoacetate (B1246266) as a key building block in the synthesis of various agrochemicals. Ethyl 2-methylacetoacetate, a versatile β-ketoester, serves as a crucial intermediate in the production of insecticides, fungicides, and herbicides, owing to its reactive nature that allows for the construction of diverse heterocyclic scaffolds.
Synthesis of Insecticides: The Case of Pirimicarb
This compound is a fundamental precursor in the industrial synthesis of Pirimicarb, a selective carbamate (B1207046) insecticide effective against aphids. The synthesis involves a multi-step process culminating in the formation of the active pyrimidinyl carbamate.
Signaling Pathway and Logical Relationships in Pirimicarb Synthesis
The synthesis of Pirimicarb from this compound is a well-established industrial process. The key steps involve the formation of a pyrimidine (B1678525) ring system through the condensation of this compound with a guanidine (B92328) derivative. This is followed by the introduction of the carbamate functionality.
Caption: Synthetic pathway of Pirimicarb from this compound.
Experimental Protocol: Synthesis of 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-ol (Pirimicarb Intermediate)
This protocol outlines the initial cyclocondensation reaction to form the core pyrimidine structure of Pirimicarb.
Materials:
-
This compound
-
N,N-Dimethylguanidine sulfate (B86663)
-
Sodium ethoxide
-
Hydrochloric acid
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add N,N-dimethylguanidine sulfate and stir until dissolved.
-
Add this compound dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| N,N-Dimethylguanidine sulfate | 1.1 eq |
| Sodium ethoxide | 2.2 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Synthesis of Fungicide Scaffolds: Pyrimidine Derivatives
This compound can be utilized in the synthesis of pyrimidine-based fungicides. The condensation reaction with guanidine or its derivatives is a common strategy to construct the biologically active pyrimidine ring.
Experimental Workflow for Pyrimidine-based Fungicide Synthesis
The general workflow involves the reaction of this compound with a suitable guanidine to form a substituted 2-amino-4-hydroxypyrimidine, which can be further modified.
Caption: General workflow for synthesizing pyrimidine-based fungicides.
Experimental Protocol: General Synthesis of 2-Amino-4-hydroxy-5-methyl-6-substituted-pyrimidines
This protocol provides a general method for synthesizing the pyrimidine core, which is a common scaffold in a number of fungicides.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
A solution of sodium ethoxide is prepared from sodium metal and absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
After the sodium has completely reacted, the solution is cooled, and guanidine hydrochloride is added.
-
This compound is then added to the mixture.
-
The reaction mixture is heated under reflux for 2-4 hours.
-
The solvent is then removed under reduced pressure.
-
The resulting solid is dissolved in boiling water and acidified with glacial acetic acid.
-
Upon cooling, the pyrimidine product precipitates and is collected by filtration.
-
The product is washed with cold water and dried.
Quantitative Data for a Model Reaction:
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl cyanoacetate (B8463686) (analogous reaction) | 1.0 mole | [1] |
| Guanidine hydrochloride | 1.02 moles | [1] |
| Sodium | 1.0 g atom | [1] |
| Reaction Conditions | ||
| Solvent | Anhydrous ethanol | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 2 hours | [1] |
| Product | ||
| Yield (of 2,4-diamino-6-hydroxypyrimidine) | 80-82% | [1] |
Synthesis of Herbicide Scaffolds: Pyrimidine-2,4-diones
While direct synthesis of commercial herbicides from this compound is not widely documented, its structural motifs are relevant to herbicide chemistry. For instance, pyrimidine-2,4-diones, which can be synthesized from β-ketoesters and urea (B33335) derivatives, are a class of compounds with known herbicidal activity, acting as inhibitors of protoporphyrinogen (B1215707) IX oxidase.
Logical Relationship in the Synthesis of Pyrimidine-2,4-dione Herbicides
The core structure of these herbicides is formed through a cyclocondensation reaction.
Caption: Logical flow from starting materials to herbicidal action.
Experimental Protocol: General Biginelli-type Reaction for Dihydropyrimidinone Synthesis
This protocol describes a general method for the synthesis of dihydropyrimidinones, which are related to pyrimidine-2,4-dione herbicides. Although this example uses ethyl acetoacetate (B1235776), the protocol is adaptable for this compound.
Materials:
-
Ethyl acetoacetate (as a model β-ketoester)
-
Aromatic aldehyde
-
Urea or Thiourea
-
Catalyst (e.g., succinic acid)
-
Standard laboratory glassware
Procedure:
-
A mixture of the aldehyde (1.0 mmol), urea/thiourea (1.5 mmol), and ethyl acetoacetate (1.0 mmol) is prepared.
-
A catalytic amount of succinic acid is added.
-
The mixture is heated under solvent-free conditions at 70 °C for the appropriate time, as monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid product is typically purified by simple filtration and washing, avoiding the need for column chromatography.
Quantitative Data for a Model Biginelli Reaction:
| Parameter | Value | Reference |
| Reactants | ||
| Benzaldehyde | 1.0 mmol | |
| Urea | 1.5 mmol | |
| Ethyl acetoacetate | 1.0 mmol | |
| Reaction Conditions | ||
| Catalyst | Succinic acid | |
| Temperature | 70 °C | |
| Conditions | Solvent-free | |
| Product | ||
| Yield | High to excellent |
Note: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for the Asymmetric Reduction of Ethyl 2-Methylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric reduction of β-keto esters is a cornerstone transformation in organic synthesis, providing access to chiral β-hydroxy esters, which are valuable building blocks for a wide array of pharmaceuticals, agrochemicals, and natural products. Ethyl 2-methyl-3-oxobutanoate (ethyl 2-methylacetoacetate) presents a unique challenge as its reduction generates two stereocenters, leading to four possible stereoisomers. The selective synthesis of a single stereoisomer is of paramount importance in drug development, where the biological activity is often confined to a specific stereochemical configuration.
This document provides detailed application notes and protocols for the asymmetric reduction of ethyl 2-methylacetoacetate (B1246266), exploring both biocatalytic and chemocatalytic methodologies. The biocatalytic approach utilizes whole cells of baker's yeast (Saccharomyces cerevisiae), a readily available, cost-effective, and environmentally benign reagent. The chemocatalytic method focuses on the renowned Noyori asymmetric hydrogenation, employing a Ruthenium-BINAP complex, a powerful tool for achieving high enantioselectivity.
Data Presentation
The following tables summarize the quantitative data for the asymmetric reduction of this compound using various catalytic systems.
Table 1: Biocatalytic Reduction of Ethyl 2-Methyl-3-oxobutanoate
| Biocatalyst | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) - anti-isomer | Enantiomeric Excess (ee, %) - syn-isomer | Reference |
| Chlorella pyrenoidosa | 53/47 | 89 (2S, 3S) | >99 (2S, 3R) | [1] |
| Penicillium purpurogenum | 93/7 | 90 (2S, 3S) | >99 (2S, 3R) | [2] |
| Klebsiella pneumoniae IFO 3319 (isolated enzyme) | High stereoselectivity for (2R, 3S) | Not specified | Not specified | [3] |
| Agromyces sp. NBRC109063 | High syn/anti ratio | High enantioselectivity | High enantioselectivity | [4] |
Table 2: Chemocatalytic Asymmetric Hydrogenation of β-Keto Esters (General Data)
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Methyl 2,2-dimethyl-3-oxobutanoate | Ru-BINAP | Methanol (B129727) | 100 | 23 | 99 | 96 | [5] |
| Ethyl levulinate | Ru-BINAP-HCl | Ethanol (B145695) | 60-70 | 60 | 95 (as γ-valerolactone) | 98-99 | [6] |
| Methyl acetoacetate | Ru/KAP-1 (heterogeneous Ru-BINAP) | Methanol | 20 | 80 | >95 | >98 | [7] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of this compound with Saccharomyces cerevisiae (Baker's Yeast)
This protocol is adapted from established procedures for the reduction of β-keto esters using baker's yeast.[8][9]
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Tap water
-
Diatomaceous earth (Celite®)
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Erlenmeyer flask (e.g., 500 mL)
-
Magnetic stirrer and stir bar
-
Incubator or water bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve 30 g of sucrose in 150 mL of warm tap water (approximately 35-40 °C). Add 10 g of active dry baker's yeast and swirl gently to suspend.
-
Incubation: Incubate the yeast suspension at 30-35 °C for 30-60 minutes with gentle stirring. The onset of fermentation is indicated by the formation of foam.
-
Substrate Addition: Add 1.0 g of ethyl 2-methyl-3-oxobutanoate to the fermenting yeast culture.
-
Reaction: Stir the mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Add approximately 10 g of diatomaceous earth (Celite®) to the reaction mixture and stir for 15 minutes.
-
Filter the mixture through a Büchner funnel to remove the yeast cells. Wash the filter cake with 50 mL of water.
-
Saturate the filtrate with solid sodium chloride to facilitate extraction.
-
Extract the aqueous filtrate with three 50 mL portions of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the chiral ethyl 2-methyl-3-hydroxybutanoate.
Protocol 2: Noyori Asymmetric Hydrogenation of this compound
This protocol is a general procedure for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]
-
Anhydrous methanol or ethanol
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (if necessary): The Ru-BINAP catalyst can be prepared in situ or used as a pre-formed complex. Detailed procedures for catalyst preparation are available in the literature.[10]
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the Ru-BINAP catalyst (substrate-to-catalyst ratio typically 1000:1 to 10,000:1).
-
Add anhydrous methanol or ethanol (e.g., 0.5 M solution of the substrate).
-
Add ethyl 2-methyl-3-oxobutanoate.
-
-
Hydrogenation:
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 30-80 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for the required time (typically 12-48 hours), monitoring the hydrogen uptake.
-
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Remove the reaction mixture from the autoclave.
-
Concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the desired ethyl 2-methyl-3-hydroxybutanoate.
Visualizations
Reaction Scheme: Asymmetric Reduction of this compound
Caption: General reaction scheme for the asymmetric reduction.
Experimental Workflow: Biocatalytic Reduction
Caption: Workflow for the biocatalytic reduction.
Logical Relationship: Noyori Asymmetric Hydrogenation Cycle
Caption: Simplified catalytic cycle of Noyori hydrogenation.
References
- 1. Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. chimia.ch [chimia.ch]
- 9. ethz.ch [ethz.ch]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Pirimicarb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirimicarb (B1678450) is a selective carbamate (B1207046) insecticide effective against aphids (aphicide). Its mode of action is through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1] The industrial synthesis of pirimicarb is a well-established process that proceeds through a key pyrimidine (B1678525) intermediate. This document outlines the detailed synthesis of pirimicarb, focusing on the reaction of acetylacetone (B45752) with a guanidine (B92328) derivative, followed by carbamoylation.
Physicochemical Properties of Pirimicarb
A summary of the key physicochemical properties of Pirimicarb is presented in the table below for easy reference and comparison.
| Property | Value | Unit |
| Melting Point | 90.5 | °C |
| Vapor Pressure | 1.58 x 10⁻⁵ (at 25°C) | torr |
| 3.0 x 10⁻⁵ (at 30°C) | torr | |
| Water Solubility | 0.27 (at 25°C) | g/100 mL |
| Methanol Solubility | 23 (at 25°C) | g/100 mL |
| Ethanol Solubility | 25 (at 25°C) | g/100 mL |
| Acetone Solubility | 40 (at 25°C) | g/100 mL |
| Chloroform Solubility | 32 (at 25°C) | g/100 mL |
| Xylene Solubility | 29 (at 25°C) | g/100 mL |
| Data sourced from INCHEM (1976).[2] |
Overall Synthesis Scheme
The synthesis of pirimicarb is typically a two-step process.[3] The first step involves the formation of the key intermediate, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol, through the condensation of acetylacetone with 1,1-dimethylguanidine (B3025567). The second step is the reaction of this intermediate with dimethylcarbamoyl chloride to yield the final product, pirimicarb.[1][3]
Caption: Overall synthesis workflow for Pirimicarb.
Experimental Protocols
Step 1: Synthesis of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol
This initial and crucial step involves the formation of the pyrimidine ring structure through the condensation of 1,1-dimethylguanidine with acetylacetone (2,4-pentanedione).[3]
Materials:
-
1,1-Dimethylguanidine sulfate (B86663)
-
Sodium ethoxide
-
Acetylacetone
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve 1,1-dimethylguanidine sulfate in ethanol.
-
Add a base, such as sodium ethoxide, to the solution to liberate the free 1,1-dimethylguanidine.
-
To this mixture, add acetylacetone dropwise while maintaining a controlled temperature.
-
After the addition is complete, heat the reaction mixture at reflux for a specified period. The progress of the reaction should be monitored by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and isolate the product. This may involve filtration if the product precipitates, or extraction followed by solvent evaporation.
-
Purify the crude product, for example, by recrystallization, to obtain pure 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol.
Step 2: Synthesis of Pirimicarb
The second step is the esterification of the hydroxyl group on the pyrimidinol intermediate with dimethylcarbamoyl chloride to form the carbamate ester, which is the active pirimicarb molecule.[3]
Materials:
-
2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol
-
Dimethylcarbamoyl chloride
-
Triethylamine
-
Acetonitrile (B52724) or Dichloromethane
Procedure:
-
Suspend 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol in a polar aprotic solvent such as acetonitrile or dichloromethane.[1][3]
-
Add a base, for instance, triethylamine, to the suspension.[1]
-
Cool the mixture in an ice bath.
-
Slowly add dimethylcarbamoyl chloride to the cooled mixture with constant stirring.[3]
-
Allow the reaction to proceed, monitoring its completion by TLC or another suitable analytical method.
-
Once the reaction is complete, the product can be isolated by quenching the reaction mixture, followed by extraction and solvent evaporation.
-
The crude pirimicarb can then be purified by recrystallization or column chromatography.
Quantitative Data Summary
While specific industrial yields are often proprietary, the following table summarizes typical reaction parameters.
| Step | Reactants | Key Reagents/Solvents | Temperature | Typical Yield |
| 1 | 1,1-Dimethylguanidine, Acetylacetone | Sodium ethoxide, Ethanol | Reflux | High |
| 2 | 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol, Dimethylcarbamoyl chloride | Triethylamine, Acetonitrile/Dichloromethane | 0°C to room temperature | High |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
References
Troubleshooting & Optimization
Technical Support Center: Ethyl 2-Methylacetoacetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis yield of ethyl 2-methylacetoacetate (B1246266).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in ethyl 2-methylacetoacetate synthesis?
Low yield is typically attributed to incomplete reactions, suboptimal reaction conditions, or the formation of significant side products. The most common side reactions are O-alkylation and dialkylation.[1][2] Additionally, because the boiling point of the product (187 °C) is very close to the starting material, ethyl acetoacetate (B1235776) (181 °C), purification can be challenging and lead to product loss if the reaction does not go to completion.[3]
Q2: How can I minimize the formation of the O-alkylation byproduct?
The ratio of C-alkylation (desired) to O-alkylation (undesired) is influenced by several factors. To favor C-alkylation:
-
Solvent Choice: Use polar, protic solvents like ethanol (B145695). These solvents solvate the oxygen atom of the enolate, hindering its reactivity and promoting alkylation at the carbon.[1] Polar, aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation.[1][2]
-
Alkylating Agent: Alkyl iodides are generally preferred over bromides or chlorides for C-alkylation.[1][4]
-
Counter-ion: Lithium and sodium enolates often give better C-alkylation yields compared to potassium, as larger cations can favor O-alkylation.[1]
Q3: I am observing a significant amount of ethyl 2,2-dimethylacetoacetate. How can I prevent this dialkylation?
Dialkylation occurs when the mono-methylated product is deprotonated and reacts with another molecule of the methylating agent.[5][6] To minimize this:
-
Use a stoichiometric amount of base and methylating agent relative to the ethyl acetoacetate.
-
Slowly add the alkylating agent to the enolate solution to maintain a low instantaneous concentration.
-
Consider using a slightly less than stoichiometric amount of base to ensure some starting material remains, preventing the product from being deprotonated.
Q4: What are the key differences between using sodium ethoxide and sodium hydride as the base?
Sodium ethoxide is a classic base for this reaction and is typically used in ethanol as a solvent.[7] The reaction is an equilibrium, as ethanol is of similar acidity to ethyl acetoacetate. Sodium hydride (NaH) is a stronger, non-nucleophilic base that deprotonates the ethyl acetoacetate irreversibly, driving the formation of the enolate to completion. It is typically used in aprotic solvents like THF or DMF.
Q5: Why is it difficult to purify the final product by distillation?
This compound has a boiling point of approximately 187 °C, while the starting material, ethyl acetoacetate, boils at 181 °C.[3] This small difference makes fractional distillation inefficient for separating unreacted starting material from the product. Therefore, achieving a high conversion rate during the reaction is critical for obtaining a pure product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Formation (Reaction Stalled)
| Possible Cause | Troubleshooting Step |
| Ineffective Base | Ensure the base (e.g., sodium ethoxide, sodium hydride) is not old or degraded. Sodium hydride is particularly sensitive to moisture. Use freshly prepared sodium ethoxide or a new bottle of sodium hydride. |
| Wet Reagents/Glassware | The enolate is highly basic and will be quenched by water. Ensure all solvents (especially ethanol for sodium ethoxide generation) are anhydrous and glassware is flame-dried or oven-dried before use.[7] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or GC. If the reaction is proceeding slowly, consider increasing the reaction time or gently heating the mixture, as specified in the protocol. For sodium ethoxide, the reaction often requires reflux.[7] |
| Poor Quality Alkylating Agent | Use a fresh, high-purity methylating agent (e.g., methyl iodide). Ensure it has been stored properly to prevent degradation. |
Problem 2: Product is Contaminated with Side-Products
| Side Product Observed | Strategy to Minimize |
| High levels of O-alkylated ether | This indicates conditions favoring reaction at the oxygen atom. Switch to a protic solvent (ethanol), ensure a sodium or lithium counter-ion is used, and use methyl iodide as the alkylating agent.[1][4] |
| High levels of ethyl 2,2-dimethylacetoacetate | This is the dialkylated product. Carefully control stoichiometry. Use no more than one equivalent of base and alkylating agent. Add the alkylating agent slowly to the reaction mixture. |
| Unreacted Ethyl Acetoacetate | Drive the reaction closer to completion by ensuring the base is active and using a slight excess (e.g., 1.05 equivalents) of the methylating agent. However, be aware this may slightly increase the risk of dialkylation. Purification will require careful fractional distillation.[3] |
Optimizing Reaction Conditions: Data Summary
The choice of solvent, base, and catalyst can significantly impact the distribution of C-alkylation, O-alkylation, and dialkylation products.
| Catalyst/Solvent System | Base | Alkylation Products Observed (% distribution) | Key Takeaway |
| No Solvent (Gas-Liquid PTC) | K₂CO₃ | C-alkylation (26.6%), O-alkylation (43.0%), C,C-dialkylation (15.0%), C,O-dialkylation (15.4%) | Aprotic conditions with a potassium base strongly favor O-alkylation and dialkylation.[2] |
| Dibenzo-18-crown-6 (aprotic) | K₂CO₃ | C-alkylation (32.0%), O-alkylation (41.6%), C,C-dialkylation (19.8%), C,O-dialkylation (6.6%) | Crown ethers complex with the cation, creating a "naked" anion. This increases reactivity but also enhances O-alkylation in aprotic environments.[2] |
| Ethanol (Protic Solvent) | Sodium Ethoxide | Primarily C-alkylation product is formed. | The classic method using a protic solvent and sodium counter-ion remains one of the most selective for C-alkylation, minimizing O-alkylation by solvating the enolate's oxygen atom.[1][7] |
| Aprotic vs. Protic Solvents | Various | Polar, aprotic solvents (DMF, DMSO) increase O-alkylation. Polar, protic solvents (Ethanol) favor C-alkylation. | Solvent choice is a critical parameter for controlling the regioselectivity of alkylation.[1] |
Note: The data in the table is illustrative of trends reported in the literature. Actual yields and product ratios will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Classic Synthesis via Sodium Ethoxide and Methyl Iodide
This protocol describes the methylation of ethyl acetoacetate (EAA) using sodium ethoxide in ethanol.
Materials:
-
Absolute Ethanol (anhydrous)
-
Sodium metal
-
Ethyl acetoacetate (EAA)
-
Methyl Iodide (MeI)
-
Diethyl ether
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
5% HCl solution
Procedure:
-
Preparation of Sodium Ethoxide:
-
Under an inert atmosphere (N₂ or Argon), equip a flame-dried round-bottom flask with a reflux condenser and a dropping funnel.
-
Add 150 mL of absolute ethanol to the flask.
-
Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces through the condenser. The reaction is exothermic and will produce hydrogen gas. Allow the mixture to reflux gently until all the sodium has dissolved.
-
Cool the resulting sodium ethoxide solution to room temperature.
-
-
Enolate Formation:
-
Slowly add 32.5 g (0.25 mol) of ethyl acetoacetate to the sodium ethoxide solution with stirring.
-
-
Alkylation (Methylation):
-
Heat the solution to a gentle reflux.
-
Add 39.0 g (0.275 mol) of methyl iodide dropwise from the dropping funnel over a period of 1-2 hours.
-
Continue to reflux the mixture with stirring until the solution is neutral to moist litmus (B1172312) paper, indicating the reaction is complete (typically 4-8 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate of sodium iodide will have formed.
-
Distill off the majority of the ethanol under reduced pressure.
-
To the residue, add 100 mL of water to dissolve the sodium iodide.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 5% HCl (50 mL), water (50 mL), and finally with saturated brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 82 °C / 25 mmHg.[8]
-
Visual Guides: Mechanisms and Workflows
Caption: Reaction mechanism for the alkylation of ethyl acetoacetate.
Caption: General experimental workflow for synthesis.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Purification of Ethyl 2-Methylacetoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-methylacetoacetate (B1246266). Here, you will find detailed information on common purification techniques, potential impurities, and solutions to issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude ethyl 2-methylacetoacetate?
A1: The most common impurities in crude this compound typically arise from the synthesis process. These can include:
-
Unreacted starting materials: Ethyl acetoacetate (B1235776) is a frequent impurity due to incomplete methylation.
-
By-products of the reaction: Depending on the synthetic route, other alkylated or side-reaction products may be present.
-
Residual solvents: Solvents used in the reaction or workup, such as ethanol (B145695) or toluene, may remain.[1]
-
Water: Introduced during the workup or from atmospheric moisture.
-
Acetic acid: Can be present from the hydrolysis of ethyl acetoacetate or as a byproduct.[1]
Q2: Why is it difficult to separate this compound from ethyl acetoacetate by distillation?
A2: The primary challenge lies in their very close boiling points. This compound has a boiling point of approximately 187°C, while ethyl acetoacetate boils at around 181°C. This small difference makes efficient separation by simple distillation difficult, often requiring fractional distillation with a high number of theoretical plates.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Several analytical methods can be employed to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A robust method for purity assessment, particularly for non-volatile impurities. A common mobile phase for reversed-phase HPLC analysis is a mixture of acetonitrile (B52724) and water with a phosphoric acid modifier.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from ethyl acetoacetate.
| Possible Cause | Troubleshooting Step |
| Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady distillation with a drop rate of 1-2 drops per second is recommended.[3] |
| Fluctuating heat source. | Use a stable heating source, such as a heating mantle with a controller, to ensure consistent vapor generation. |
| Poor insulation of the column. | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[3] |
Problem: The product is contaminated with water.
| Possible Cause | Troubleshooting Step |
| Incomplete drying of the crude product before distillation. | Dry the crude product over an appropriate drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation. |
| Atmospheric moisture entering the system. | Ensure all joints in the distillation apparatus are well-sealed. Use a drying tube on the receiving flask if the product is sensitive to moisture. |
Column Chromatography
Problem: Incomplete separation of this compound from impurities on a silica (B1680970) gel column.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Optimize the eluent system. A common starting point for β-keto esters is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or heptane.[4][5] A low percentage of ethyl acetate (e.g., 5%) in hexane is a good starting point for separating this compound from the less polar ethyl acetoacetate.[4] |
| Column overloading. | Use an appropriate amount of crude product relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight. |
| Poor column packing. | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed for the separation of this compound from impurities with close boiling points, such as ethyl acetoacetate.
Materials:
-
Crude this compound
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation flask
-
Condenser
-
Receiving flasks
-
Heating mantle with a controller
-
Boiling chips
-
Thermometer
-
Glass wool or aluminum foil for insulation
Procedure:
-
Drying: Dry the crude this compound with a suitable drying agent like anhydrous magnesium sulfate, then filter.
-
Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the dried crude product and a few boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
-
Insulation: Insulate the fractionating column and the distillation head to prevent heat loss.
-
Heating: Begin heating the distillation flask slowly.
-
Equilibration: Allow the vapor to slowly rise through the column until the temperature at the distillation head stabilizes. This indicates that the vapor is in equilibrium with the liquid returning to the flask.
-
Collecting Fractions: Collect the distillate in fractions. The first fraction will be enriched in the lower-boiling point components. Monitor the temperature at the distillation head closely. A sharp increase in temperature indicates that the next component is beginning to distill.
-
Product Collection: Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approximately 187°C at atmospheric pressure, or a lower temperature under vacuum). A literature example shows a boiling point of 80°C at 20 mmHg.[4]
-
Completion: Stop the distillation before the flask goes to dryness to avoid the formation of potentially explosive peroxides.[6]
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing impurities with different polarities, such as unreacted ethyl acetoacetate.
Materials:
-
Crude this compound
-
Silica gel (flash chromatography grade)
-
Glass column
-
Eluent (e.g., 5% ethyl acetate in hexane)[4]
-
Collection tubes
-
TLC plates and chamber for monitoring fractions
Procedure:
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Apply pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in small fractions.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Liquid-Liquid Extraction Workup
This is a general workup procedure to remove water-soluble impurities after synthesis.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
Procedure:
-
Quenching: If the reaction was conducted in a basic or acidic medium, carefully quench the reaction mixture to a neutral pH.
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent. Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Washing:
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash the organic layer with brine to remove the bulk of the water.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Expected Yield | Primary Impurities Removed | Notes |
| Fractional Distillation | >98% | 60-80% | Close-boiling impurities (e.g., ethyl acetoacetate) | Requires a column with high theoretical plates. |
| Vacuum Distillation | >99% | 70-90% | High-boiling impurities, non-volatile materials | Reduces the risk of thermal decomposition.[7] |
| Flash Column Chromatography | >99% | 50-85% | Impurities with different polarities (e.g., starting materials, by-products) | A 5% ethyl acetate in hexane eluent is effective for removing ethyl acetoacetate.[4] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
- 1. reddit.com [reddit.com]
- 2. Ethyl-2-methyl acetoacetate | SIELC Technologies [sielc.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 7. Sciencemadness Discussion Board - Ethylacetoacetate... - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of Ethyl 2-Methylacetoacetate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges during the synthesis of ethyl 2-methylacetoacetate (B1246266). The following troubleshooting guides and frequently asked questions (FAQs) address common side reactions and offer solutions to optimize your experimental outcomes.
Troubleshooting Guide
Low yields and the formation of impurities are common hurdles in the synthesis of ethyl 2-methylacetoacetate via the alkylation of ethyl acetoacetate (B1235776). The primary side reactions of concern are O-alkylation, dialkylation, and issues arising from the initial formation of the ethyl acetoacetate starting material.
| Problem Observed | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete enolate formation. | Ensure the use of a strong base, such as sodium ethoxide, in a stoichiometric amount to drive the equilibrium towards the enolate.[1][2] The base's alkoxide should match the ester's alcohol to prevent transesterification.[2] |
| Presence of water in the reaction. | Use anhydrous solvents and reagents, and dry all glassware thoroughly before use. Water can hydrolyze the ester and consume the base. | |
| Competing O-alkylation reaction. | To favor C-alkylation, use a less polar, protic solvent if feasible, and an alkyl iodide as the alkylating agent. The choice of cation can also be influential, with lithium enolates often favoring C-alkylation. | |
| Presence of a Significant Amount of a Byproduct with a Similar Boiling Point | Formation of the O-alkylation product, ethyl 3-methoxy-2-butenoate. | Modify reaction conditions to favor C-alkylation. This includes the choice of solvent and counter-ion. For instance, polar aprotic solvents can sometimes lead to more O-alkylation. |
| Formation of a Higher Molecular Weight Impurity | Dialkylation of the ethyl acetoacetate, leading to the formation of ethyl 2,2-dimethylacetoacetate. | Use a 1:1 molar ratio of the enolate to the methylating agent. Slowly add the methylating agent to the enolate solution to avoid localized excess.[3] Running the reaction at lower temperatures can also help control the reaction rate. |
| Reaction Fails to Initiate or Proceeds Very Slowly | The base is not strong enough to deprotonate the ethyl acetoacetate. | Sodium ethoxide is a suitable base for this reaction. Ensure it is fresh and has not been deactivated by moisture. |
| The alkylating agent is not reactive enough. | Methyl iodide is a highly effective methylating agent. If using other methylating agents, ensure they are sufficiently reactive for an SN2 reaction. | |
| Issues with the Starting Material (Ethyl Acetoacetate) | Impurities from the Claisen condensation synthesis of ethyl acetoacetate. | If preparing the ethyl acetoacetate in-house, ensure complete reaction and proper purification by fractional distillation under reduced pressure to remove unreacted ethyl acetate (B1210297) and byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the synthesis of this compound?
A1: The two main side reactions are O-alkylation of the enolate, which leads to the formation of ethyl 3-methoxy-2-butenoate, and dialkylation, which results in ethyl 2,2-dimethylacetoacetate.[1][3] The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at two sites: the α-carbon (C-alkylation, desired) and the oxygen atom (O-alkylation, undesired).
Q2: How can I minimize the formation of the O-alkylation byproduct?
A2: The ratio of C- to O-alkylation is influenced by several factors, including the solvent, the metal cation of the enolate, and the alkylating agent. To favor the desired C-alkylation product when using a methylating agent like methyl iodide, it is generally preferable to use a less polar solvent. The nature of the counterion also plays a role; for instance, the use of thallium(I) salts has been reported to give quantitative yields of the C-alkylated product.[4]
Q3: I've observed a significant amount of a higher-boiling point impurity in my final product. What is it likely to be and how can I prevent it?
A3: This is likely the dialkylated product, ethyl 2,2-dimethylacetoacetate. After the initial methylation, the resulting this compound still possesses an acidic α-proton, which can be deprotonated by any remaining base to form a new enolate. This enolate can then react with more of the methylating agent. To prevent this, it is crucial to use a stoichiometric equivalent of the base and to add the methylating agent slowly to the enolate solution to avoid any localized excess.[3][5]
Q4: Can I use a different base other than sodium ethoxide?
A4: Yes, other strong bases can be used. However, it is critical that the alkoxide base used corresponds to the alcohol of the ester (i.e., ethoxide for an ethyl ester) to prevent transesterification, which would lead to a mixture of ester products.[2] Using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) is also an option, particularly for direct alkylation of ketones, but for acetoacetic ester synthesis, sodium ethoxide is standard and effective.
Q5: My starting ethyl acetoacetate is discolored. Can I still use it?
A5: Discoloration may indicate the presence of impurities. It is highly recommended to purify the ethyl acetoacetate by fractional distillation under reduced pressure before use to ensure a clean reaction and to avoid the introduction of contaminants that could lead to side reactions.
Quantitative Data on Side Reactions
The ratio of C-alkylation to O-alkylation is highly dependent on the reaction conditions. Below is a summary of reported product ratios for the ethylation of ethyl acetoacetate with different ethyl halides, which provides insight into the factors controlling the reaction outcome.
| Alkylating Agent | % C-Alkylation Product | % O-Alkylation Product |
| Ethyl Chloride (EtCl) | 60% | 32% |
| Ethyl Bromide (EtBr) | 39% | 38% |
| Ethyl Iodide (EtI) | 13% | 71% |
| Data adapted from a study on the ethylation of ethyl acetoacetate and may not be directly representative of methylation.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the acetoacetic ester synthesis.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Methyl iodide
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. The formation of the sodium enolate may result in a thick precipitate.
-
Alkylation: After the addition is complete, add methyl iodide (1.0 equivalent) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Once the addition of methyl iodide is complete, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer.
-
Wash the organic layer with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and major side reactions in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
"troubleshooting low yield in Pechmann condensation of ethyl 2-methylacetoacetate"
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with the Pechmann condensation, specifically focusing on reactions involving ethyl 2-methylacetoacetate (B1246266).
Troubleshooting Guide
Q1: My reaction with ethyl 2-methylacetoacetate is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
Low yields in the Pechmann condensation, especially with a substituted β-ketoester like this compound, can often be attributed to several key factors. The additional methyl group can introduce steric hindrance, requiring more optimized conditions compared to reactions with ethyl acetoacetate. A systematic approach to troubleshooting is recommended.
Initial Troubleshooting Steps:
-
Catalyst Activity: The choice and condition of the acid catalyst are critical. Many modern methods use solid acid catalysts for easier separation and greener synthesis.[1][2] If using a traditional catalyst like H₂SO₄, ensure it is fresh and anhydrous. For solid catalysts, verify their activity, as they can deactivate over time.[3]
-
Reaction Temperature: Temperature is a crucial parameter. Insufficient heat may lead to an extremely slow or stalled reaction, while excessive heat can cause decomposition of reactants or products and promote side reactions.[3][4] The optimal temperature is often a delicate balance.
-
Reactant Purity: Ensure the purity of your starting materials, particularly the phenol (B47542) and this compound. Impurities can inhibit the catalyst or lead to unwanted side products.
-
Reaction Time: Substituted ketoesters may require longer reaction times to achieve good conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Below is a logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low yields.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
The formation of multiple products is a common issue, often stemming from suboptimal reaction conditions.
-
Chromone (B188151) Formation: Under certain conditions, particularly with phosphorus pentoxide as a catalyst, the reaction can favor the formation of a chromone isomer instead of the desired coumarin (B35378).[5] This is known as the Simonis chromone cyclization.
-
Self-Condensation: The β-ketoester can undergo self-condensation, especially at high temperatures.[3]
-
Product Degradation: The coumarin product itself can isomerize or cleave at excessively high temperatures.[3][6]
Solutions to Minimize Side Products:
-
Optimize Temperature: Carefully control the reaction temperature. Running the reaction at the lowest temperature that still provides a reasonable rate can significantly reduce side product formation.[7] Studies show that increasing temperature beyond an optimum (e.g., 110-130°C) can lead to a sharp decrease in yield due to side reactions.[3][4]
-
Choice of Catalyst: The nature of the acid catalyst can influence the product distribution. While strong mineral acids are effective, they can also promote side reactions.[7] Heterogeneous catalysts are often milder and can provide higher selectivity.[1]
-
Reactant Ratio: Using an excess of the β-ketoester (e.g., 1.5 to 2 equivalents) can sometimes improve the yield of the desired product.[8]
Q3: How does the C2-methyl group on this compound affect the reaction compared to ethyl acetoacetate?
The presence of the methyl group on the alpha-carbon of the ketoester introduces steric bulk near the reacting carbonyl group. This can hinder the initial transesterification with the phenol and the subsequent intramolecular cyclization onto the aromatic ring.[5][9] Consequently, reactions with this compound often require more forcing conditions—such as higher temperatures, longer reaction times, or more active catalysts—to achieve yields comparable to those with unsubstituted ethyl acetoacetate. One study noted that the reaction between resorcinol (B1680541) and this compound resulted in only a moderate yield under conditions that were effective for other ketoesters.[10]
Q4: What is the optimal temperature range for this reaction?
The optimal temperature is highly dependent on the specific substrates and catalyst used. However, for many Pechmann condensations, particularly under solvent-free conditions, a temperature range of 110°C to 130°C is often found to be effective.[3][11]
-
Below 100°C: The reaction rate may be impractically slow. For example, one study showed a yield of only 61% at 90°C after 5 hours, compared to 88% at 110°C in 3 hours.[4][11]
-
Above 130°C: The risk of side reactions and product degradation increases significantly, leading to a decrease in the isolated yield.[3][4][6]
| Temperature (°C) | Yield (%) | Catalyst System | Reference |
| 90 | 61 | Zn₀.₉₂₅Ti₀.₀₇₅O | [4][11] |
| 110 | 95 | Amberlyst-15 | [3][6] |
| 110 | 88 | Zn₀.₉₂₅Ti₀.₀₇₅O | [4][11] |
| 130 | 80 | Zn₀.₉₂₅Ti₀.₀₇₅O | [4] |
| 150 | 55 | Amberlyst-15 | [3][6] |
Table 1: Effect of reaction temperature on the yield of Pechmann condensation for various systems.
Q5: Should I use a solvent for the reaction?
Many modern and efficient Pechmann condensation protocols are performed under solvent-free conditions .[2][11][12] This approach offers several advantages, including higher reaction concentrations, reduced waste, and often shorter reaction times.
If a solvent is necessary, the choice can significantly impact the yield. Polar protic solvents like ethanol (B145695) may afford moderate yields, while nonpolar solvents like toluene (B28343) or high-boiling point solvents like DMF may result in no conversion.[4][11]
| Solvent | Temperature (°C) | Yield (%) | Reference |
| Solvent-Free | 110 | 88 | [4][11] |
| Ethanol | 78 | 63 | [4][11] |
| Water | 100 | 41 | [4][11] |
| Acetonitrile | 80 | 37 | [11] |
| Toluene | 110 | No Reaction | [4][11] |
| DMF | 150 | No Reaction | [4][11] |
Table 2: Effect of solvent on the yield of a Pechmann condensation between phloroglucinol (B13840) and ethyl acetoacetate.
Q6: How can I optimize my catalyst system?
Catalyst optimization involves selecting the right type of catalyst and using the appropriate loading.
-
Catalyst Type: A wide variety of acid catalysts can be used, including Brønsted acids (H₂SO₄, p-TsOH), Lewis acids (AlCl₃, FeCl₃, ZnCl₂), and heterogeneous solid acids (Amberlyst-15, zeolites, sulfated zirconia).[7][11][13] Solid acid catalysts are often preferred as they are reusable, less corrosive, and lead to simpler work-ups.[1]
-
Catalyst Loading: The amount of catalyst should also be optimized. Typically, a loading of 5-15 mol% is effective for Lewis acid catalysts.[11] For one system, increasing the catalyst from 5 mol% to 10 mol% significantly improved the yield from 67% to 88%, but a further increase to 15 mol% offered no additional benefit.[4][11]
| Catalyst (Loading) | Time (h) | Yield (%) | Reference |
| Zn₀.₉₂₅Ti₀.₀₇₅O (5 mol%) | 5 | 67 | [4][11] |
| Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | 3 | 88 | [4][11] |
| Zn₀.₉₂₅Ti₀.₀₇₅O (15 mol%) | 3 | 88 | [4][11] |
| Amberlyst-15 (0.2 g) | 1.5 | 95 | [6] |
| SnCl₂·2H₂O (10 mol%) | ~4 min | 55 | [13] |
Table 3: Comparison of various catalyst systems and their effect on reaction yield.
Frequently Asked Questions (FAQs)
FAQ 1: What is the general mechanism of the Pechmann Condensation?
The Pechmann condensation is an acid-catalyzed process that occurs in three primary stages:
-
Transesterification: The acid catalyst facilitates a transesterification reaction between the phenol and the β-ketoester.[5][9]
-
Intramolecular Cyclization: The hydroxyl group of the phenol is activating, and the aromatic ring performs an electrophilic attack on the protonated ketone carbonyl, forming a new ring.[9][14]
-
Dehydration: The tertiary alcohol intermediate is eliminated as a water molecule under the acidic conditions to form the stable, aromatic pyrone ring of the coumarin.[5][9]
Caption: The three main stages of the Pechmann condensation mechanism.
FAQ 2: Can the catalyst be recovered and reused?
A significant advantage of using heterogeneous solid acid catalysts (e.g., Amberlyst-15, zeolites, functionalized nanoparticles) is their potential for recovery and reuse.[2][15] After the reaction, the solid catalyst can be separated from the reaction mixture by simple filtration, washed, dried, and reused in subsequent reactions, which is both economical and environmentally friendly.[7][15]
Experimental Protocols
General Protocol for Solvent-Free Pechmann Condensation
This protocol is a generalized procedure based on modern, efficient methods using a solid acid catalyst.[7][11]
Materials:
-
Substituted Phenol (e.g., Resorcinol, 1 equivalent)
-
This compound (1-1.5 equivalents)
-
Solid Acid Catalyst (e.g., Amberlyst-15 or a suitable Lewis acid on a solid support, 10 mol%)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath with temperature control
-
Ethyl acetate (B1210297), Ethanol, Deionized water
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the phenol (e.g., 5 mmol), this compound (e.g., 7.5 mmol, 1.5 eq.), and the solid acid catalyst (e.g., 0.5 mmol, 10 mol%).
-
Heating: Place the flask in a heating mantle or oil bath and heat the mixture with constant stirring to the optimized temperature (e.g., 110°C).
-
Monitoring: Monitor the progress of the reaction by TLC (a typical eluent system is hexane:ethyl acetate).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reactant on TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Isolation: Add ethyl acetate to dissolve the reaction mixture. Separate the solid catalyst by filtration, washing it with a small amount of fresh ethyl acetate.[7]
-
Purification: Pour the filtrate into a beaker containing ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure coumarin derivative.[7][11]
-
Characterization: Dry the purified product and characterize it using appropriate analytical techniques (e.g., m.p., NMR, IR, MS).
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pechmann Condensation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Stereoselectivity in Reactions with Ethyl 2-Methylacetoacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving stereoselectivity in reactions involving ethyl 2-methylacetoacetate (B1246266). The presence of a stereocenter at the α-position of this β-keto ester introduces a high degree of complexity, requiring precise control over reaction conditions to achieve the desired diastereomeric and enantiomeric outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges when working with ethyl 2-methylacetoacetate?
A1: The primary challenge is the control of two adjacent stereocenters, leading to four possible stereoisomers of the product, ethyl 3-hydroxy-2-methylbutanoate. These consist of two pairs of enantiomers: (2R,3S) and (2S,3R) which are syn-diastereomers, and (2R,3R) and (2S,3S) which are anti-diastereomers. Achieving high stereoselectivity requires controlling both the diastereomeric ratio (syn vs. anti) and the enantiomeric excess (ee) for the desired diastereomer.
Q2: What are the main strategies to control stereoselectivity in the reduction of this compound?
A2: The three main strategies are:
-
Substrate-Controlled Diastereoselective Reduction: This approach utilizes the existing chiral center at the α-position to direct the stereochemical outcome of the ketone reduction. The selectivity can often be predicted using models like the Felkin-Anh model or can be influenced by using chelating agents.
-
Reagent-Controlled Asymmetric Synthesis: This involves the use of chiral reagents or catalysts that create a chiral environment and favor the formation of one enantiomer over the other. A prominent example is the Noyori asymmetric hydrogenation.
-
Biocatalysis: This method employs whole-cell microorganisms (like yeast or bacteria) or isolated enzymes (ketoreductases) to perform the reduction with often high enantio- and diastereoselectivity under mild conditions.
Q3: How can I influence whether the syn or anti diastereomer is the major product in a chemical reduction?
A3: The diastereoselectivity can be influenced by the choice of reducing agent and additives.
-
For anti-selectivity (non-chelation control): Bulky reducing agents, such as L-Selectride®, often favor attack from the less hindered face as predicted by the Felkin-Anh model, leading to the anti-diastereomer.
-
For syn-selectivity (chelation control): The use of a Lewis acid that can chelate with both the carbonyl oxygen and the ester oxygen (e.g., MgBr₂, ZnBr₂) forces the substrate into a rigid cyclic conformation. Subsequent reduction with a hydride source like sodium borohydride (B1222165) (NaBH₄) typically leads to the syn-diastereomer.[1]
Q4: Can I selectively produce a specific enantiomer of the hydroxy ester product?
A4: Yes. In catalytic asymmetric hydrogenations, the choice of the chiral ligand's enantiomer, such as (R)-BINAP versus (S)-BINAP, will determine the absolute stereochemistry of the newly formed hydroxyl group.[2] Similarly, in biocatalysis, different microorganisms or enzymes have inherent preferences for producing either the (R)- or (S)-alcohol.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (syn/anti ratio is close to 1:1)
Potential Causes:
-
Non-optimal reducing agent: The reducing agent may not be sterically demanding enough to differentiate between the two faces of the carbonyl group.
-
Ineffective chelation: If aiming for the syn product, the Lewis acid may not be coordinating effectively, or a coordinating solvent might be competing with the substrate for the Lewis acid.
-
Reaction Temperature: Higher temperatures can lead to lower selectivity as the energy differences between the diastereomeric transition states become less significant.
Solutions:
-
For anti-selectivity: Switch to a bulkier reducing agent like L-Selectride® or K-Selectride®.
-
For syn-selectivity:
-
Ensure the use of a strong chelating agent (e.g., MgBr₂·OEt₂, ZnCl₂).
-
Use a non-coordinating solvent such as dichloromethane (B109758) (DCM) or toluene.
-
Ensure anhydrous conditions, as water can interfere with the Lewis acid.
-
-
Lower the reaction temperature: Perform the reduction at lower temperatures (e.g., -78 °C) to enhance selectivity.
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Hydrogenation
Potential Causes:
-
Catalyst poisoning: Impurities in the substrate, solvent, or hydrogen gas can deactivate or poison the catalyst.
-
Sub-optimal catalyst/ligand: The chosen chiral ligand may not be ideal for this specific substrate.
-
Incorrect catalyst loading: Both too high and too low catalyst concentrations can sometimes lead to decreased enantioselectivity.[2]
-
Inappropriate reaction conditions: Temperature and pressure can significantly impact the enantioselectivity of the reaction.
Solutions:
-
Purify reagents: Ensure the substrate, solvent, and all glassware are of high purity and dry. Use high-purity hydrogen gas.
-
Screen chiral ligands: If using a Ru-BINAP system, consider screening derivatives like Tol-BINAP or Xyl-BINAP.[2]
-
Optimize catalyst loading: Vary the catalyst loading to find the optimal concentration for your reaction scale.
-
Adjust temperature and pressure: Generally, lower temperatures favor higher enantioselectivity.[2] The effect of pressure is system-dependent and may require optimization.
-
Solvent screening: The polarity and coordinating ability of the solvent can influence the transition state. Screen solvents like methanol (B129727), ethanol, and dichloromethane.[2]
Issue 3: Poor or Inconsistent Results with Biocatalytic Reductions
Potential Causes:
-
Microorganism viability/Enzyme activity: The yeast or bacteria may not be in an active metabolic state, or the isolated enzyme may have lost activity.
-
Sub-optimal reaction conditions: pH, temperature, and substrate concentration can significantly affect the performance of biocatalysts.
-
Presence of multiple reductases: Whole-cell systems like baker's yeast contain multiple reductase enzymes with different stereoselectivities, potentially leading to a mixture of products.[3]
Solutions:
-
Yeast activation: For baker's yeast reductions, ensure the yeast is properly activated with a sugar source (e.g., sucrose (B13894) or glucose) in warm water before adding the substrate.[4]
-
Optimize conditions: Systematically vary the pH, temperature, and substrate concentration to find the optimal conditions for the specific biocatalyst.
-
Consider "starved" yeast: Using yeast that has been incubated in an ethanol/water mixture without sugar can sometimes lead to higher enantioselectivity.
-
Screen different biocatalysts: Different microorganisms or isolated ketoreductases (KREDs) can provide access to different stereoisomers with high selectivity. For example, Klebsiella pneumoniae has been shown to produce the syn-(2R,3S) isomer with high diastereomeric and enantiomeric excess.[5]
-
Genetic engineering: For advanced applications, using genetically engineered yeast strains that overexpress a specific reductase and/or delete competing enzymes can provide highly stereoselective reagents.[3]
Data Presentation
Table 1: Comparison of Stereoselective Reduction Methods for this compound
| Method | Reagent/Catalyst | Diastereomeric Ratio (anti/syn) | Major Diastereomer | Enantiomeric Excess (ee) | Reference |
| Biocatalysis | Chlorella pyrenoidosa | 53:47 | anti-(2S,3S) / syn-(2S,3R) | 89% (anti), >99% (syn) | [6][7] |
| Biocatalysis | Klebsiella pneumoniae | >99:1 | syn-(2R,3S) | >99% | [5] |
| Asymmetric Hydrogenation | Ru(II)/DIPSkewphos/3-AMIQ | ≥99:1 | anti | ≥99% | [8] |
| Chelation Control | NaBH₄ / TiCl₄ | High syn-selectivity | syn | Racemic (without chiral source) | [1] |
| Non-chelation Control | LiEt₃BH / CeCl₃ | High anti-selectivity | anti | Racemic (without chiral source) | [1] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Chlorella pyrenoidosa
This protocol is adapted from the findings reported in Bioscience, Biotechnology, and Biochemistry, 63(3), 598-601 (1999).[6]
-
Cultivation of Chlorella pyrenoidosa : Cultivate the microalga in a suitable growth medium under appropriate light and temperature conditions until a sufficient cell density is reached.
-
Reaction Setup : Harvest the algal cells by centrifugation and resuspend them in a buffer solution.
-
Substrate Addition : Add this compound to the cell suspension. The concentration of the substrate should be optimized to avoid toxicity to the cells.
-
Incubation : Incubate the mixture under controlled temperature and agitation for a specified period (e.g., 24-72 hours). Monitor the progress of the reaction by GC or TLC.
-
Work-up : After the reaction is complete, separate the cells by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis : Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography or distillation. Determine the diastereomeric ratio and enantiomeric excess by chiral GC or HPLC.
Protocol 2: Asymmetric Hydrogenation (General Procedure for α-Alkyl-β-Keto Esters)
This is a general protocol based on Noyori-type asymmetric hydrogenations.[8][9]
-
Catalyst Preparation : In a glovebox, charge a pressure vessel with the chiral Ru(II) catalyst (e.g., formed from a suitable precursor and a chiral diphosphine ligand like BINAP or a derivative).
-
Reaction Setup : Add a degassed solvent (e.g., methanol or ethanol) and then add the this compound substrate.
-
Hydrogenation : Seal the vessel, remove it from the glovebox, and purge with high-purity hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 4-100 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-80 °C).
-
Monitoring : Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Work-up : Once the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis : Purify the crude product by silica (B1680970) gel chromatography or distillation. Analyze the stereochemical outcome (dr and ee) using chiral GC or HPLC.
Visualizations
Logical Relationships in Stereoselective Reduction
Caption: Factors influencing diastereoselectivity in the reduction of this compound.
Experimental Workflow for Troubleshooting Low Stereoselectivity
Caption: A logical workflow for troubleshooting poor stereoselectivity in reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minoru Izumi - Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella - Papers - researchmap [researchmap.jp]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
Technical Support Center: Ethyl 2-Methylacetoacetate Reaction Condition Optimization
Welcome to the Technical Support Center for the synthesis and optimization of ethyl 2-methylacetoacetate (B1246266). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethyl 2-methylacetoacetate?
A1: The most prevalent method for synthesizing this compound is the alkylation of ethyl acetoacetate (B1235776). This reaction involves the deprotonation of ethyl acetoacetate at the α-carbon using a suitable base to form an enolate, followed by a nucleophilic substitution (SN2) reaction with a methylating agent, typically methyl iodide.[1][2][3]
Q2: What are the key factors to consider for optimizing the yield and purity of this compound?
A2: Optimization of the reaction requires careful consideration of several factors:
-
Choice of Base: The base is crucial for the complete formation of the ethyl acetoacetate enolate.[4]
-
Solvent: The solvent influences the solubility of the reactants and the reactivity of the enolate.
-
Reaction Temperature: Temperature affects the reaction rate and the potential for side reactions.
-
Choice of Alkylating Agent: The reactivity of the methylating agent and its leaving group can impact the reaction efficiency.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can consume the base and lead to lower yields.[5]
Q3: What are the potential side reactions in the synthesis of this compound?
A3: The primary side reaction of concern is the O-alkylation of the ethyl acetoacetate enolate, which leads to the formation of an ether byproduct instead of the desired C-alkylated product. The ratio of C- to O-alkylation can be influenced by the choice of base, solvent, and counter-ion.[6][7] Dialkylation, where a second methyl group is added to the α-carbon, can also occur, especially if an excess of the alkylating agent and base is used.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base used was not strong enough or was used in insufficient quantity. 2. Presence of Water: Moisture in the reagents or glassware quenched the base.[5] 3. Inactive Alkylating Agent: The methyl iodide may have degraded. 4. Low Reaction Temperature: The reaction may be too slow at the temperature used. | 1. Use a stronger base like sodium hydride (NaH) or ensure at least one full equivalent of sodium ethoxide (NaOEt) is used.[4] 2. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly opened or purified methyl iodide. 4. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Formation of Significant Side Products (e.g., O-alkylation product) | 1. Solvent Choice: Protic solvents can favor O-alkylation. 2. Counter-ion Effect: The nature of the cation associated with the enolate can influence the C/O alkylation ratio. | 1. Use a polar aprotic solvent like THF or DMF to favor C-alkylation. 2. While more complex to control, using bases with larger, softer cations (e.g., potassium salts) in some cases can favor C-alkylation. |
| Difficult Product Purification | 1. Close Boiling Points of Product and Starting Material: Incomplete reaction can make separation by distillation challenging. 2. Formation of Emulsions during Workup: Can complicate the extraction process. | 1. Ensure the reaction goes to completion by monitoring with TLC or GC. Use fractional distillation for purification.[8] 2. Add a saturated brine solution during the aqueous workup to help break emulsions. |
Data Presentation: Comparison of Bases for Acetoacetic Ester Synthesis
The choice of base is a critical parameter in the alkylation of ethyl acetoacetate. The following table summarizes a comparative analysis of commonly used bases.[4]
| Base | Typical Solvent | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | 2-4 hours | 75-85 | Inexpensive, readily available. | Can lead to reversible reactions, requires strictly anhydrous ethanol. |
| Sodium Hydride (NaH) | THF, DMF | 1-3 hours | 85-95 | Irreversible deprotonation drives the reaction to completion, non-nucleophilic. | Flammable solid, requires careful handling. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | 6-12 hours | 60-70 | Milder, safer, and more economical. | Slower reaction rates, may not be suitable for all substrates. |
Note: Yields are approximate and can vary based on the specific substrate, alkylating agent, and reaction conditions.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Alkylation
This protocol is adapted from established procedures for the alkylation of β-keto esters.[5]
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Ethanol (if using NaOEt) or Anhydrous Tetrahydrofuran (THF) (if using NaH)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of the Enolate:
-
Using Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol.
-
Using Sodium Hydride: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
-
Formation of the Enolate: Cool the base solution/suspension to 0 °C using an ice bath. Slowly add ethyl acetoacetate (1.0 equivalent) dropwise via the addition funnel over 30 minutes. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise via the addition funnel. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the reaction.
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch21: Acetoacetic esters [chem.ucalgary.ca]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sciencemadness Discussion Board - Ethylacetoacetate... - Powered by XMB 1.9.11 [sciencemadness.org]
"removal of unreacted ethyl acetoacetate from ethyl 2-methylacetoacetate"
Welcome to the Technical Support Center for the purification of ethyl 2-methylacetoacetate (B1246266). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted ethyl acetoacetate (B1235776) from your target compound, ethyl 2-methylacetoacetate.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of unreacted ethyl acetoacetate from this compound challenging?
A1: The primary challenge lies in the close boiling points of the two compounds. Ethyl acetoacetate has a boiling point of approximately 181°C, while this compound boils at around 187°C. This small difference of only 6°C makes simple distillation ineffective and requires more advanced separation techniques like fractional distillation.
Q2: What are the primary methods for removing unreacted ethyl acetoacetate?
A2: The most common and effective methods for this separation are:
-
Fractional Distillation (under vacuum): This is the most widely used method for separating close-boiling liquids.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.
-
Extractive Distillation: This is a more complex distillation technique that involves adding a solvent to alter the relative volatility of the components.
Q3: Is it possible to use a chemical method to remove the unreacted ethyl acetoacetate?
A3: While not a standard purification technique for this specific separation, it is theoretically possible to exploit the difference in acidity of the α-proton. The α-proton of ethyl acetoacetate is more acidic than that of this compound. A carefully controlled reaction with a specific amount of base could selectively deprotonate and derivatize the ethyl acetoacetate, allowing for an easier separation. However, this method is complex, may affect the desired product, and is generally not the preferred approach.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation between ethyl acetoacetate and this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient fractionating column. | Use a longer fractionating column with a high number of theoretical plates. Vigreux or packed columns (e.g., with Raschig rings or metal sponges) are recommended.[1] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow and steady distillation rate is crucial for good separation.[2] |
| Poor insulation of the column. | Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[2] |
| Fluctuations in heat source. | Use a stable heat source like an oil bath or a heating mantle with a stirrer to ensure even heating. |
| Improper thermometer placement. | Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser to get an accurate reading of the vapor temperature.[3] |
Issue 2: The product is degrading or turning dark during distillation.
| Possible Cause | Troubleshooting Step |
| High distillation temperature. | Perform the distillation under reduced pressure (vacuum). This will lower the boiling points of both compounds and minimize thermal decomposition.[4] |
| Presence of acidic or basic impurities. | Neutralize the crude product mixture before distillation. A wash with a dilute sodium bicarbonate solution can remove acidic impurities. |
| Prolonged heating. | Complete the distillation as efficiently as possible. Do not leave the mixture heating for an extended period. |
Column Chromatography
Issue 3: Incomplete separation of the two esters on the column.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase polarity. | Optimize the solvent system. A less polar mobile phase will increase the retention time of both compounds and may improve separation. Start with a low polarity eluent (e.g., 95:5 hexane (B92381):ethyl acetate) and gradually increase the polarity if necessary.[5] |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the sample.[6] |
| Poor column packing. | Ensure the column is packed uniformly without any air bubbles or channels to prevent band broadening and poor separation. |
| Elution is too fast. | A slower flow rate of the mobile phase allows for better equilibrium between the stationary and mobile phases, leading to improved resolution. |
Issue 4: The desired product, this compound, is not eluting from the column.
| Possible Cause | Troubleshooting Step |
| Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, you can increase the proportion of ethyl acetate (B1210297) in your hexane:ethyl acetate mixture.[5] |
| Strong interaction with the stationary phase. | Ensure the silica (B1680970) gel is neutral. If your compound is sensitive to acid, you can wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine (B128534) in the eluent) before packing the column.[5][7] |
Experimental Protocols
Fractional Distillation (Vacuum)
This protocol is a general guideline and may need to be optimized for your specific experimental setup and the initial purity of your mixture.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a well-insulated fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a vacuum adapter.
-
Place a stir bar in the distillation flask.
-
Ensure all glass joints are properly sealed and lubricated for vacuum.
-
Connect the apparatus to a vacuum pump with a vacuum gauge and a cold trap.
-
-
Procedure:
-
Charge the round-bottom flask with the crude mixture of ethyl acetoacetate and this compound. Do not fill the flask more than two-thirds full.
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the distillation flask using a heating mantle or an oil bath.
-
Observe the temperature at the head of the column. The first fraction to distill will be enriched in the lower-boiling ethyl acetoacetate.
-
Collect the initial fraction until the temperature begins to rise more sharply. This fraction will be primarily unreacted ethyl acetoacetate.
-
Change the receiving flask to collect the intermediate fraction as the temperature transitions.
-
Collect the main fraction, which will be enriched in this compound, at a stable, higher temperature.
-
Monitor the purity of the fractions using a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
| Parameter | Typical Value |
| Pressure | 10-20 mmHg |
| Boiling Point of Ethyl Acetoacetate (at 18 mmHg) | ~76-80°C |
| Boiling Point of this compound (at 20 mmHg) | ~80°C |
| Column Packing | Raschig rings, metal sponge, or Vigreux indentations |
Note: The boiling points at reduced pressure are estimates and may vary depending on the exact pressure.
Column Chromatography
This protocol provides a starting point for the purification of this compound using silica gel chromatography.
-
Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
Drain the solvent until the level is just above the sand.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Carefully apply the sample to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 98:2 or 95:5).
-
Ethyl acetoacetate, being slightly more polar, will generally elute before this compound, but the elution order can be very close.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
If the compounds are not eluting, you can gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (starting) | 98:2 to 95:5 Hexane:Ethyl Acetate |
| TLC Visualization | UV light (if compounds are UV active) or a potassium permanganate (B83412) stain. |
Visualizations
References
- 1. vernier.com [vernier.com]
- 2. Purification [chem.rochester.edu]
- 3. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 4. Sciencemadness Discussion Board - Ethylacetoacetate... - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Chromatography [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stability of Ethyl 2-methylacetoacetate
This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of ethyl 2-methylacetoacetate (B1246266) under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for ethyl 2-methylacetoacetate in acidic media?
This compound is susceptible to two primary degradation pathways in the presence of acid:
-
Acid-Catalyzed Hydrolysis: The ester group is hydrolyzed to form 2-methylacetoacetic acid and ethanol. This reaction is reversible but is driven forward by the subsequent decomposition of the β-keto acid.[1][2][3]
-
Decarboxylation: The resulting 2-methylacetoacetic acid is a β-keto acid, which is inherently unstable and readily undergoes decarboxylation (loss of CO₂) upon heating or under acidic conditions to yield butanone (methyl ethyl ketone).[4][5]
Q2: What are the final degradation products I should expect?
Under acidic conditions, the complete degradation of this compound will yield ethanol , carbon dioxide , and butanone . The presence of butanone in your reaction mixture is a strong indicator of significant degradation.
Q3: How do temperature and pH affect the rate of degradation?
The degradation rate is highly dependent on both temperature and acid concentration (pH).
-
Temperature: Higher temperatures significantly accelerate both the hydrolysis and decarboxylation steps.[5][6]
-
Acid Strength (pH): Lower pH values (higher acid concentration) increase the rate of the initial ester hydrolysis step.[2][7]
Q4: Can I use this compound in reactions that require strong acids?
Yes, but with caution. It is often used in reactions like the Pechmann condensation to synthesize coumarins, which can be acid-catalyzed. Success in these cases depends on carefully controlling reaction conditions (e.g., using moderate temperatures, limiting reaction time) to ensure the desired reaction occurs faster than the degradation pathway.
Troubleshooting Guide
Problem: My reaction yield is significantly lower than expected when using this compound as a starting material in an acidic environment.
This is a common issue stemming from the degradation of the starting material. Use the following logical workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for low reaction yields.
Problem: I see an unexpected peak in my NMR/GC-MS analysis.
If you observe signals corresponding to butanone (methyl ethyl ketone), your starting material has degraded. Check your reaction temperature and the strength of the acid used. Consider running the reaction at a lower temperature or using a milder acid catalyst.
Problem: The reaction is sluggish at lower temperatures, but at higher temperatures, I get degradation. What can I do?
This indicates that the activation energy for degradation is competitive with your desired reaction. Consider the following:
-
Use a more active catalyst that allows the reaction to proceed at a lower temperature.
-
Add the this compound slowly to the heated acidic mixture to maintain a low instantaneous concentration, favoring the desired bimolecular reaction over the unimolecular degradation.
-
Remove water if it is a byproduct of your desired reaction, as this can slow the reverse hydrolysis reaction. However, in acid-catalyzed hydrolysis, water is a reactant, so its removal would inhibit degradation.
Degradation Pathway and Kinetics
The primary degradation route involves two main steps as illustrated below. The rate-limiting step is typically the initial acid-catalyzed hydrolysis of the ester.
Caption: Acid-catalyzed degradation of this compound.
Illustrative Kinetic Data
The stability of this compound decreases sharply with lower pH and higher temperature. The following table provides an illustrative summary of the compound's half-life under different conditions to demonstrate these trends.
| Temperature (°C) | pH | Approximate Half-life (t½) |
| 25 | 3 | Several Days |
| 25 | 1 | Hours |
| 60 | 3 | Hours |
| 60 | 1 | Minutes |
| 100 | 1 | < 1 Minute |
| Note: These are estimated values for illustrative purposes. Actual rates should be determined experimentally. |
Experimental Protocols
Protocol 1: Monitoring Stability by HPLC
This protocol allows for the quantitative analysis of this compound concentration over time in an acidic solution.
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., citrate (B86180) for pH 3, HCl for pH 1)
-
HPLC-grade acetonitrile (B52724) and water
-
Quenching solution (e.g., saturated sodium bicarbonate or a strong buffer at pH 7)
-
HPLC system with a UV detector and a C18 column
Experimental Workflow:
Caption: Workflow for conducting a stability study via HPLC.
Procedure:
-
Preparation: Prepare the acidic solution and bring it to the desired experimental temperature (e.g., 60°C) in a sealed reaction vessel.
-
Initiation: Add a small, precise volume of this compound to the pre-heated acid solution to achieve the target starting concentration (e.g., 1 mg/mL). This is your t=0 sample point.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a set volume of quenching solution (e.g., 900 µL of pH 7 buffer) to stop the degradation.
-
Analysis: Analyze the quenched samples using a validated HPLC method. A typical method might involve a C18 column with a mobile phase of acetonitrile/water and UV detection at ~250 nm.
-
Data Processing: Quantify the peak area of this compound at each time point against a standard curve. Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). The half-life can be calculated as t½ = 0.693 / k.
References
- 1. Ch21: Acetoacetic esters [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Ethyl 2-Methylacetoacetate Reactions
Welcome to the technical support center for the synthesis and scale-up of ethyl 2-methylacetoacetate (B1246266). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to pilot-plant or industrial-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing ethyl 2-methylacetoacetate?
A1: this compound is typically synthesized via the alkylation of ethyl acetoacetate (B1235776). This process involves the deprotonation of ethyl acetoacetate with a suitable base to form a stable enolate, which then acts as a nucleophile and reacts with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in an S_N2 reaction.[1][2][3] Another industrial method involves the reaction of diketene (B1670635) with ethanol (B145695), which can be catalyzed by tertiary amines.[4]
Q2: What are the most significant challenges when scaling up this reaction?
A2: The primary challenges in scaling up the synthesis of this compound include:
-
Heat Management: The alkylation reaction is exothermic, and inefficient heat removal in large reactors can lead to temperature gradients, side reactions, or even thermal runaway.[5][6]
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large vessels is difficult. Poor mixing can result in localized high concentrations of reactants, leading to the formation of byproducts and reduced yields.[5][7]
-
Byproduct Formation: On a larger scale, minor side reactions can become significant. Common byproducts include dialkylated products and O-alkylation products.
-
Downstream Processing: Purification of the final product at a large scale can be challenging due to the presence of unreacted starting materials and side products with similar boiling points.
Q3: How does the choice of base impact the scale-up process?
A3: The choice of base is critical. While strong bases like sodium ethoxide are effective, their use at scale can present handling and safety challenges. Weaker bases, such as potassium carbonate, can be used, often in conjunction with a phase-transfer catalyst, to mitigate some of these issues, especially in large-scale batch processes.[8] The use of solid bases can also simplify downstream processing by allowing for easier removal by filtration.
Q4: What are the key safety considerations for the large-scale synthesis of this compound?
A4: Key safety considerations include:
-
Thermal Hazards: Due to the exothermic nature of the reaction, a thorough thermal hazard evaluation is necessary to prevent thermal runaway.[5][9]
-
Handling of Reagents: Methylating agents are often toxic and must be handled with appropriate personal protective equipment (PPE) and engineering controls. The use of flammable solvents also requires adherence to strict safety protocols.
-
Pressure Build-up: In a closed system, an uncontrolled exotherm can lead to a dangerous increase in pressure. Reactors must be equipped with appropriate pressure relief systems.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[10]2. Poor temperature control.[5]3. Inefficient mixing.[7]4. Hydrolysis of the ester.[10] | 1. Increase reaction time and monitor progress by GC or TLC.2. Ensure the cooling system is adequate for the reactor volume and exotherm.3. Optimize stirrer speed and design to improve mass transfer.4. Use anhydrous solvents and reagents to prevent hydrolysis. |
| Formation of Dialkylated Byproduct | 1. Excess methylating agent.2. Localized high concentration of base or methylating agent. | 1. Use a stoichiometric amount or slight excess of the methylating agent.2. Improve mixing and consider slow, subsurface addition of the methylating agent. |
| Formation of O-Alkylation Byproduct | 1. Reaction conditions favoring O-alkylation (e.g., certain solvents or counter-ions). | 1. The C/O-alkylation ratio can be influenced by the solvent and the nature of the enolate's counter-ion. A thorough investigation of these parameters may be necessary.[11] |
| Difficult Purification | 1. Presence of impurities with close boiling points.2. Formation of azeotropes.[4] | 1. Optimize the reaction to minimize byproduct formation.2. Employ fractional distillation under reduced pressure for better separation. |
| Thermal Runaway | 1. Inadequate cooling capacity for the reaction mass.[6]2. Accumulation of unreacted reagents followed by a rapid reaction.[9] | 1. Ensure the reactor's heat removal capacity is sufficient for the scale of the reaction.2. Implement controlled addition of the limiting reagent to manage the rate of heat generation.[12] |
Quantitative Data Summary
The following table provides illustrative data on how reaction parameters can influence yield and purity during the scale-up of a generic β-keto ester alkylation. Actual results will vary based on specific equipment and conditions.
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) | Potential Impact of Scale-Up |
| Reaction Time | 2 hours | 4-6 hours | Slower heat and mass transfer can prolong reaction times.[7] |
| Yield | 90% | 80-85% | Potential for lower yields due to increased side reactions and mixing inefficiencies. |
| Purity (before purification) | 92% | 85-90% | Increased byproduct formation can lower initial purity. |
| Dialkylated Impurity | < 2% | 3-5% | Less efficient mixing can lead to higher levels of dialkylation. |
| O-Alkylated Impurity | < 1% | 1-2% | Temperature gradients can sometimes favor O-alkylation. |
Experimental Protocols
Protocol 1: Batch Alkylation at Pilot Scale (100 L)
Objective: To synthesize this compound via batch alkylation of ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate (e.g., 13 kg, 100 mol)
-
Anhydrous Ethanol (e.g., 50 L)
-
Sodium Ethoxide (e.g., 7.5 kg, 110 mol)
-
Methyl Iodide (e.g., 14.9 kg, 105 mol)
-
Aqueous HCl (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Charge the 100 L reactor with anhydrous ethanol and sodium ethoxide under a nitrogen atmosphere.
-
Cool the mixture to 0-5 °C.
-
Slowly add ethyl acetoacetate to the reactor over 1-2 hours, maintaining the temperature below 10 °C.
-
Stir the mixture for an additional hour at 5-10 °C to ensure complete enolate formation.
-
Add methyl iodide dropwise over 2-3 hours, carefully controlling the temperature to not exceed 15 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by GC.
-
Cool the reaction mixture and quench by the slow addition of 1 M HCl until the pH is neutral.
-
Remove the ethanol under reduced pressure.
-
Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Continuous Flow Alkylation
Objective: To demonstrate a continuous flow approach for the synthesis of this compound to improve safety and control.
Materials:
-
Stock solution of ethyl acetoacetate in THF (e.g., 2 M)
-
Stock solution of a suitable base (e.g., LHMDS or DBU) in THF (e.g., 2.2 M)
-
Stock solution of methyl iodide in THF (e.g., 2.1 M)
Procedure:
-
Set up a continuous flow reactor system with two inlet pumps and a T-mixer, followed by a residence time coil immersed in a temperature-controlled bath.
-
Pump the ethyl acetoacetate solution and the base solution at appropriate flow rates to converge at the T-mixer for deprotonation.
-
The resulting enolate solution is then mixed with the methyl iodide solution at a second T-mixer.
-
The reaction mixture flows through the residence time coil, which is maintained at a constant temperature (e.g., 25-50 °C) to allow for the reaction to proceed.
-
The output from the reactor is collected in a quenching solution (e.g., aqueous ammonium (B1175870) chloride).
-
The product is then extracted, washed, and purified using standard procedures.
Visualizations
Caption: A logical workflow for troubleshooting common issues in the scale-up of this compound synthesis.
References
- 1. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US3441597A - Process for the preparation of methyl and ethyl acetoacetate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: By-product Formation in the Alkylation of Ethyl Acetoacetate
Welcome to the technical support center for the alkylation of ethyl acetoacetate (B1235776). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with quantitative data, detailed experimental protocols, and visualizations to address common issues related to by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the main by-products in the alkylation of ethyl acetoacetate?
A1: The primary by-products in the alkylation of ethyl acetoacetate are the O-alkylated product and the dialkylated product. The formation of these by-products arises from the ambident nature of the ethyl acetoacetate enolate and the presence of a second acidic proton on the α-carbon after the initial alkylation.[1][2][3]
Q2: What is the difference between C-alkylation and O-alkylation?
A2: C-alkylation is the desired reaction where the alkyl group is attached to the α-carbon of the ethyl acetoacetate, forming a new carbon-carbon bond. O-alkylation is a competing side reaction where the alkyl group attaches to the oxygen atom of the enolate, forming an ether linkage.[4][5]
Q3: What factors influence the ratio of C-alkylation to O-alkylation?
A3: The C/O alkylation ratio is influenced by several factors, including:
-
The nature of the alkylating agent: "Softer" electrophiles, like alkyl iodides, tend to favor C-alkylation, while "harder" electrophiles, such as alkyl chlorides, can lead to more O-alkylation.[6]
-
The solvent: Protic solvents, which can solvate the oxygen atom of the enolate, generally favor C-alkylation. Polar aprotic solvents can lead to a higher proportion of O-alkylation.
-
The counter-ion: The nature of the metal cation from the base can influence the reactivity of the enolate.
Q4: How can I minimize dialkylation?
A4: Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.[1][2][3] To minimize this, you can:
-
Use a stoichiometric amount of the base (one equivalent or slightly less).
-
Add the alkylating agent slowly to the reaction mixture.
-
Use a less reactive alkylating agent if possible.
-
Consider using a bulkier base which may hinder the approach to the already substituted α-carbon.
Troubleshooting Guides
Problem 1: Low yield of the desired mono-C-alkylated product and a significant amount of O-alkylation.
Possible Cause: The reaction conditions are favoring attack at the oxygen atom of the enolate. This can be due to the use of a "hard" alkylating agent, a polar aprotic solvent, or a specific counter-ion.
Troubleshooting Steps:
-
Change the Alkylating Agent: If you are using an alkyl chloride or bromide, consider switching to the corresponding alkyl iodide. Iodide is a better leaving group and a "softer" electrophile, which generally favors C-alkylation.
-
Modify the Solvent System: If you are using a polar aprotic solvent like DMF or DMSO, try switching to a protic solvent like ethanol (B145695). The protic solvent will solvate the oxygen of the enolate, making it less available for alkylation.
-
Consider the Base: The choice of base can influence the counter-ion. For instance, using sodium ethoxide in ethanol is a classic method that often gives good C-alkylation yields.
Data Presentation: C/O Product Ratio with Different Ethyl Halides [6]
| Alkylating Agent | % C-alkylation | % O-alkylation |
| Ethyl Chloride | 32% | 60% |
| Ethyl Bromide | 38% | 39% |
| Ethyl Iodide | 71% | 13% |
Note: The remaining percentage corresponds to other by-products or unreacted starting material.
Problem 2: A significant amount of dialkylated product is formed.
Possible Cause: The mono-alkylated product is being deprotonated and undergoing a second alkylation. This is more likely to occur if an excess of base or alkylating agent is used, or if the reaction is run for an extended period.[2][3]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully measure and use only one equivalent of the base relative to the ethyl acetoacetate. Similarly, use a slight excess (around 1.05 to 1.1 equivalents) of the alkylating agent, but avoid a large excess.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of the alkylating agent at any given time, reducing the chance of a second alkylation.
-
Reaction Time: Monitor the reaction progress by a suitable method (e.g., TLC) and quench the reaction as soon as the starting material is consumed.
Experimental Protocols
Protocol 1: Selective Mono-C-Alkylation of Ethyl Acetoacetate (Synthesis of Ethyl n-Butylacetoacetate)[7]
This protocol is a classic example of a selective mono-C-alkylation with a good yield.
Materials:
-
Sodium (115 g, 5 gram atoms)
-
Absolute Ethanol (2.5 L)
-
Ethyl acetoacetate (650 g, 5 moles)
-
n-Butyl bromide (750 g, 5.47 moles)
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve the sodium metal in absolute ethanol.
-
Add the ethyl acetoacetate to the sodium ethoxide solution.
-
Heat the mixture to a gentle reflux and add the n-butyl bromide dropwise over a period of about two hours.
-
Continue refluxing until the reaction mixture is neutral to moist litmus (B1172312) paper (typically 6-10 hours).
-
Cool the mixture and decant the solution from the precipitated sodium bromide.
-
Wash the salt with a small amount of absolute ethanol and combine the washings with the main solution.
-
Remove the ethanol by distillation.
-
The crude product can be purified by distillation under reduced pressure.
Expected Yield: 642–672 g (69–72% of the theoretical amount).
Protocol 2: C-Alkylation with Benzyl (B1604629) Chloride (Synthesis of Ethyl 2-benzyl-3-oxobutanoate)[8]
Materials:
-
Sodium ethoxide (3.4 g, 0.05 moles)
-
Ethanol (25 mL)
-
Ethyl 3-oxobutanoate (6.5 g, 0.05 moles)
-
Benzyl chloride (6.3 g, 0.05 moles)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve sodium ethoxide in ethanol in a dry 100 mL flask with stirring.
-
Add ethyl 3-oxobutanoate and stir until the solid dissolves.
-
Once the flask has cooled, add benzyl chloride dropwise down the condenser.
-
Heat the mixture to reflux for 40 minutes.
-
Cool the reaction and add 100 mL of deionized water.
-
Extract the product with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
Reported Yield: 4.57 g (41.74%).
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the competing pathways for C-alkylation, O-alkylation, and dialkylation in the alkylation of ethyl acetoacetate.
Caption: Competing reaction pathways in the alkylation of ethyl acetoacetate.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with by-product formation.
Caption: A workflow for troubleshooting by-product formation.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-Methylacetoacetate and Ethyl Acetoacetate
For researchers and professionals in drug development and organic synthesis, the choice between structurally similar starting materials can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of ethyl 2-methylacetoacetate (B1246266) and its parent compound, ethyl acetoacetate (B1235776). The key distinction between these two β-keto esters is the presence of a methyl group on the α-carbon of ethyl 2-methylacetoacetate, which introduces notable steric and electronic effects that alter its chemical behavior.
Core Structural Differences and Their Implications
Ethyl acetoacetate possesses two acidic protons on its α-carbon, situated between two carbonyl groups. This positioning allows for the formation of a highly stabilized enolate ion. In contrast, this compound has only one such acidic proton, and the presence of an adjacent methyl group introduces steric hindrance and has a minor electron-donating effect. These differences are fundamental to their varied reactivity in key organic transformations.
Comparative Analysis of Reactivity
The reactivity of these two compounds is best understood by examining their behavior in several key areas: acidity and enolate formation, keto-enol tautomerism, and susceptibility to alkylation and subsequent decarboxylation.
Acidity and Enolate Formation
The acidity of the α-protons is a critical factor in the utility of β-keto esters as nucleophiles. The protons on the carbon situated between the two carbonyl groups are significantly more acidic than typical α-protons of ketones or esters because the resulting conjugate base (the enolate) is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms.[1][2]
-
Ethyl Acetoacetate: With a pKa of approximately 11 in water, its α-protons are readily removed by common bases like sodium ethoxide to form a stable enolate.[3][4]
-
This compound: The single α-proton is also acidic. However, the electron-donating nature of the adjacent methyl group slightly destabilizes the conjugate base, making it a marginally weaker acid compared to ethyl acetoacetate. More significantly, the steric bulk of the methyl group can hinder the approach of a base, potentially requiring stronger or bulkier bases for complete deprotonation.
Caption: Enolate formation from ethyl acetoacetate and its methylated analogue.
Keto-Enol Tautomerism
Ethyl acetoacetate exists as a mixture of keto and enol tautomers.[3] The enol form is stabilized by intramolecular hydrogen bonding. The equilibrium between these forms is highly dependent on the solvent.[5][6]
-
Ethyl Acetoacetate: In nonpolar solvents like toluene (B28343), the enol content is significant (around 19.8%), while in polar, protic solvents like water, which disrupt intramolecular hydrogen bonding, the enol content drops dramatically to about 0.4%.[5][6] In its pure liquid state, the enol form constitutes about 8-10%.[3][7]
-
This compound: While specific quantitative data is less common, the α-methyl group is expected to destabilize the planar enol form due to steric strain (allylic strain). This would shift the equilibrium more towards the keto form compared to ethyl acetoacetate under identical conditions.
| Property | Ethyl Acetoacetate | This compound |
| pKa (α-H) | ~11[4] | Slightly > 11 (Expected) |
| Number of Acidic α-H | 2 | 1 |
| Enol Content (Toluene) | 19.8%[5][6] | Lower than 19.8% (Expected) |
| Enol Content (Water) | 0.4%[5][6] | Lower than 0.4% (Expected) |
| Table 1: Comparison of Acidity and Enol Content. |
Alkylation Reactions
The most significant difference in reactivity lies in alkylation, a cornerstone of the acetoacetic ester synthesis for creating ketones.[8][9] The process involves forming the enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[10]
-
Ethyl Acetoacetate: It can be sequentially alkylated twice, allowing for the introduction of two different alkyl groups to the α-carbon.[8][11] The first alkylation proceeds readily. The second alkylation is generally slower due to the increased steric hindrance from the first alkyl group.
-
This compound: This compound can only be alkylated once more to form a product with a quaternary α-carbon. This reaction is significantly slower than the first alkylation of ethyl acetoacetate due to the steric hindrance imposed by the pre-existing methyl group, which impedes the approach of the electrophile.[12] More forcing conditions, such as stronger bases (e.g., LDA instead of sodium ethoxide), more reactive electrophiles, or higher temperatures, may be necessary to achieve reasonable yields.[13]
Caption: Comparative workflow for the alkylation of the two esters.
| Feature | Ethyl Acetoacetate | This compound |
| Possible Alkylations | Two (mono- and di-alkylation)[8] | One (forms a quaternary center) |
| Rate of 1st Alkylation | Fast | N/A (already mono-alkylated) |
| Rate of 2nd Alkylation | Moderate to Slow (steric hindrance) | Slow (significant steric hindrance)[12] |
| Typical Base | Sodium Ethoxide (NaOEt)[8] | NaOEt or stronger bases like LDA[13] |
| Table 2: Comparison of Reactivity in Alkylation Reactions. |
Hydrolysis and Decarboxylation
Following alkylation, β-keto esters can be hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone.[10][14]
Both alkylated ethyl acetoacetate and alkylated this compound derivatives undergo this transformation. The mechanism involves a cyclic six-membered transition state. The presence of the α-methyl group in the derivative from this compound does not prevent decarboxylation, and the fundamental reactivity in this step remains similar for both compounds.
Caption: General pathway for hydrolysis and decarboxylation of β-keto esters.
Experimental Protocols
General Protocol for Mono-alkylation of Ethyl Acetoacetate
-
Enolate Formation: Sodium ethoxide is prepared in absolute ethanol. Ethyl acetoacetate is added dropwise to the cooled solution under an inert atmosphere. The mixture is stirred until deprotonation is complete.
-
Alkylation: The desired alkyl halide (1 equivalent) is added to the enolate solution. The reaction mixture is typically heated to reflux for several hours to ensure the completion of the SN2 reaction.[10]
-
Workup: After cooling, the reaction is quenched with a weak acid, and the product is extracted using an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by distillation.
General Protocol for Alkylation of this compound
-
Enolate Formation: Due to increased steric hindrance and slightly lower acidity, a stronger base such as lithium diisopropylamide (LDA) in a non-protic solvent like tetrahydrofuran (B95107) (THF) at low temperature (e.g., -78 °C) is often preferred for quantitative enolate formation.[13]
-
Alkylation: The alkyl halide is added to the enolate solution at low temperature. The reaction may be allowed to slowly warm to room temperature and stirred for an extended period (several hours to overnight) to overcome the higher activation energy due to steric hindrance.
-
Workup: The workup procedure is similar to that for ethyl acetoacetate, involving an acidic quench followed by extraction and purification.
General Protocol for Hydrolysis and Decarboxylation
-
Saponification: The alkylated ester is heated at reflux with an aqueous base (e.g., NaOH) to hydrolyze the ester to a carboxylate salt.
-
Acidification: The cooled solution is carefully acidified (e.g., with HCl), which protonates the carboxylate and any remaining enolate.[13]
-
Decarboxylation: The resulting β-keto acid is often unstable and may decarboxylate upon acidification. Gentle heating of the acidic solution is typically sufficient to drive the loss of CO₂ to completion, yielding the final ketone.[14] The ketone is then isolated via extraction and purified.
Conclusion
The primary factor differentiating the reactivity of this compound from ethyl acetoacetate is the α-methyl substituent. This group introduces significant steric hindrance, which slows the rate of alkylation and necessitates more forceful reaction conditions. It also limits the compound to a single subsequent alkylation. While it has a minor electronic effect on acidity and keto-enol equilibrium, the steric implications are far more profound in synthetic applications. Ethyl acetoacetate remains a more versatile precursor for producing a wide array of mono- and di-substituted methyl ketones, whereas this compound is a suitable choice when the synthesis specifically requires a methyl group and one other substituent at the α-position, or when the goal is to create a quaternary α-carbon center.
References
- 1. (c) In Ethylacetoacetate which hydrogens are more acidic, explain by draw.. [askfilo.com]
- 2. Ch18: Acidity of alpha hydrogens [chem.ucalgary.ca]
- 3. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 4. Ch21: Acetoacetic esters [chem.ucalgary.ca]
- 5. organic chemistry - Why enol content of ethyl acetoacetate is more in toluene than water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]
- 9. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reactivity: Decarboxylation [employees.csbsju.edu]
A Comparative Analysis of Catalysts for the Synthesis of Ethyl 2-Methylacetoacetate
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Ethyl 2-methylacetoacetate (B1246266), a valuable building block in the synthesis of a variety of pharmaceuticals and fine chemicals, can be produced through several catalytic pathways. This guide provides a comparative analysis of different catalysts employed in its synthesis, supported by experimental data to inform catalyst selection and process optimization.
The primary industrial synthesis of ethyl 2-methylacetoacetate involves the alkylation of ethyl acetoacetate (B1235776). The choice of catalyst is critical and significantly influences the reaction's yield, selectivity, and overall efficiency. This comparison focuses on various catalytic systems, including traditional base-catalyzed methods and more modern approaches.
Performance of Catalysts in this compound Synthesis
The selection of a suitable catalyst is a crucial step in optimizing the synthesis of this compound. The following table summarizes the performance of various catalysts based on available experimental data.
| Catalyst System | Reactants | Reaction Conditions | Yield (%) | Selectivity (%) | Reference |
| Thallous salts / Methyl Iodide | Thallous salt of ethyl acetoacetate, Methyl Iodide | Reflux | Quantitative | Not specified | [1] |
| Sodium Hydrogen Telluride | Butanoic acid, 2-methyl-2-nitro-3-oxo-, ethyl ester | Ethanol (B145695), 0.25 h, Ambient temperature | 100 | Not specified | [2] |
| Amine-type Ionic Liquids | Ketene dimer, Ethanol | 80–120°C, 0.5–2 hours | >99 (Purity) | Not specified | |
| CeO2 loaded MFI Zeolite | Ethyl acetoacetate, n-amyl alcohol (Transesterification) | 343 K, 4 h | 97 (Conversion) | Not specified | |
| Boric Acid | Ethyl acetoacetate, various alcohols (Transesterification) | Varies | High | Not specified | [3] |
| Iodine | Ethyl acetoacetate, various alcohols (Transesterification) | Varies | Moderate to High | Not specified | [3] |
| Tertiary Amines (for Ethyl Acetoacetate) | Diketene (B1670635), Ethanol | Pressurized reactor | 94.6 | Not specified | [4] |
Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following sections outline the experimental protocols for key catalytic systems.
Synthesis using Thallous Salts and Methyl Iodide
This method demonstrates a high-yielding synthesis of this compound. The procedure involves the initial preparation of the thallous salt of ethyl acetoacetate, followed by alkylation with methyl iodide. Refluxing the thallous salt of ethyl acetoacetate with methyl iodide results in a quantitative yield of the desired product.[1]
Synthesis via Tertiary Amine Catalysis (for Ethyl Acetoacetate)
While specific to the synthesis of the parent compound, ethyl acetoacetate, the use of tertiary amines as catalysts is a well-established method. In a typical procedure, diketene is reacted with ethanol in the presence of a specific tertiary amine catalyst within a pressurized reaction vessel. This method has been reported to achieve a yield of 94.6% for ethyl acetoacetate.[4] It is important to note that not all tertiary amines are equally effective, with some showing significantly lower yields.[4]
Heterogeneous Catalysis for Transesterification
In the context of modifying ethyl acetoacetate, heterogeneous catalysts offer advantages in terms of separation and reusability. For the transesterification of ethyl acetoacetate with n-amyl alcohol, nanocrystalline CeO2 loaded on hierarchical Mobil Five (MFI) zeolite has been utilized. The reaction, conducted at 343 K, showed a 97% conversion of ethyl acetoacetate after 4 hours.
Experimental Workflow and Signaling Pathways
To visualize the general workflow for the synthesis of this compound via the common alkylation route, the following diagram is provided.
Caption: General experimental workflow for the synthesis of this compound.
This guide provides a foundational comparison of catalysts for the synthesis of this compound. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired yield, purity, cost, and environmental considerations. Further research into novel catalytic systems, particularly in the area of heterogeneous and enzymatic catalysis, is likely to yield even more efficient and sustainable routes to this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3441597A - Process for the preparation of methyl and ethyl acetoacetate - Google Patents [patents.google.com]
A Comparative Guide to the ¹H NMR Spectrum of Ethyl 2-Methylacetoacetate
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a comparative analysis of the ¹H NMR spectrum of ethyl 2-methylacetoacetate (B1246266), offering insights into its spectral features in contrast to related β-keto esters. Due to the common phenomenon of keto-enol tautomerism in these molecules, the ¹H NMR spectrum often reveals the presence of both tautomers, providing a dynamic view of the compound in solution.
Comparison of ¹H NMR Spectral Data
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl 2-Ethylacetoacetate | a (-OCH₂CH₃) | 4.20 | Quartet | 2H |
| b (-CH(CH₂CH₃)C=O) | 3.34 | Triplet | 1H | |
| c (-C(=O)CH₃) | 2.23 | Singlet | 3H | |
| d (-CH(CH₂CH₃)C=O) | 1.88 | Multiplet | 2H | |
| e (-OCH₂CH₃) | 1.28 | Triplet | 3H | |
| f (-CH(CH₂CH₃)C=O) | 0.94 | Triplet | 3H | |
| Ethyl Acetoacetate (B1235776) (Keto form) | Ethyl (-OCH₂CH₃) | ~4.2 | Quartet | 2H |
| Methylene (-C(=O)CH₂C(=O)-) | ~3.48 | Singlet | 2H | |
| Acetyl (-C(=O)CH₃) | ~2.21 | Singlet | 3H | |
| Ethyl (-OCH₂CH₃) | ~1.3 | Triplet | 3H | |
| Ethyl Acetoacetate (Enol form) | Enolic OH | ~12.14 | Singlet | 1H |
| Vinylic CH | ~5.03 | Singlet | 1H | |
| Ethyl (-OCH₂CH₃) | ~4.2 | Quartet | 2H | |
| Vinylic CH₃ | Not specified | Singlet | 3H | |
| Ethyl (-OCH₂CH₃) | ~1.3 | Triplet | 3H | |
| Methyl Acetoacetate (Keto form) | Methylene (-C(=O)CH₂C(=O)-) | ~3.42 | Singlet | 2H |
| Ester Methyl (-OCH₃) | ~3.77 | Singlet | 3H | |
| Acetyl (-C(=O)CH₃) | ~2.17 | Singlet | 3H | |
| Methyl Acetoacetate (Enol form) | Enolic OH | ~11.96 | Singlet | 1H |
| Vinylic CH | ~4.98 | Singlet | 1H | |
| Ester Methyl (-OCH₃) | Not specified | Singlet | 3H | |
| Vinylic CH₃ | Not specified | Singlet | 3H |
Note: The chemical shifts and the ratio of keto to enol tautomers can be influenced by the solvent, concentration, and temperature.
Structural Assignment of Ethyl 2-Methylacetoacetate
The chemical structure of this compound with its distinct proton environments is crucial for interpreting its ¹H NMR spectrum. The diagram below illustrates these environments.
Caption: Chemical structure of this compound with distinct proton environments labeled.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a ¹H NMR spectrum of a liquid sample like this compound.
1. Sample Preparation:
-
Sample Quantity: Weigh approximately 5-20 mg of the liquid sample.
-
Solvent: Use a deuterated solvent, typically 0.6-0.7 mL of chloroform-d (B32938) (CDCl₃), to dissolve the sample. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Locking: The spectrometer's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp NMR signals.
-
Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically used. This includes setting the appropriate spectral width, number of scans, and relaxation delay.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum. The spectrum is then integrated to determine the relative ratios of the different protons.
This guide provides a foundational understanding of the ¹H NMR spectrum of this compound in comparison to its analogs. For more detailed analysis, it is recommended to consult specialized spectral databases and academic literature.
A Comparative Analysis of the 13C NMR Spectra of Ethyl 2-Methylacetoacetate and Related β-Keto Esters
A detailed comparison of the 13C NMR spectral data for ethyl 2-methylacetoacetate (B1246266), ethyl acetoacetate (B1235776), and methyl acetoacetate is presented for researchers and professionals in the fields of chemical research and drug development. This guide provides quantitative data, experimental protocols, and visual aids to facilitate a comprehensive understanding of the structural nuances reflected in their respective nuclear magnetic resonance spectra.
The substitution of a methyl group at the α-carbon of ethyl acetoacetate introduces distinct changes in the 13C NMR spectrum, offering a clear example of how subtle structural modifications influence the chemical environment of carbon atoms. This guide explores these differences through a comparative analysis with the parent compound, ethyl acetoacetate, and a related ester, methyl acetoacetate.
Quantitative 13C NMR Data Comparison
The chemical shifts (δ) in parts per million (ppm) for ethyl 2-methylacetoacetate and its analogs, ethyl acetoacetate and methyl acetoacetate, are summarized below. The data highlights the impact of α-methylation and the change of the ester alkyl group on the carbon resonances.
| Carbon Atom | This compound (Predicted) | Ethyl Acetoacetate[1] | Methyl Acetoacetate |
| C=O (Ketone) | ~205-207 ppm | 200.753 ppm | ~207 ppm[2] |
| C=O (Ester) | ~171-173 ppm | 167.154 ppm | ~167-170 ppm |
| α-Carbon (CH) | ~50-55 ppm | 50.159 ppm | 50.17 ppm |
| β-Carbon (CH3) | ~28-32 ppm | 30.183 ppm | 30.48 ppm |
| α-Methyl (CH3) | ~13-16 ppm | - | - |
| Ester O-CH2 | ~61-63 ppm | 61.419 ppm | - |
| Ester CH3 | ~14 ppm | 14.097 ppm | ~52-53 ppm |
Note: The chemical shifts for this compound and some for methyl acetoacetate are predicted values based on typical ranges and substituent effects, as publicly available experimental data is limited. The data for ethyl acetoacetate is from the Biological Magnetic Resonance Bank (BMRB).[1] The ketone carbonyl chemical shift for methyl acetoacetate is referenced from a research publication.[2]
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.
Sample Preparation:
-
Approximately 50-100 mg of the neat liquid sample (this compound) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Nucleus Observed: 13C
-
Technique: Proton-decoupled 13C NMR (to simplify the spectrum to single lines for each unique carbon).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Structural and Spectral Relationships
The following diagrams illustrate the molecular structures and the logical correlation between the structure and the 13C NMR signals for each compound.
References
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-Methylacetoacetate
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of ethyl 2-methylacetoacetate (B1246266), a key intermediate in organic synthesis, is paramount. This guide provides an objective comparison of two primary mass spectrometry-based techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The selection of the optimal analytical method is contingent on various factors, including the sample matrix, the required sensitivity, and the desired throughput. This document presents supporting experimental data and detailed protocols to facilitate an informed decision-making process.
At a Glance: GC-MS vs. HPLC-MS for Ethyl 2-Methylacetoacetate Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |
| Volatility Requirement | Analyte must be volatile and thermally stable. | Suitable for non-volatile and thermally labile compounds. |
| Sample Preparation | Often requires derivatization to increase volatility. | Generally simpler, involving dissolution in a suitable solvent. |
| Separation Efficiency | Typically offers higher separation efficiency and resolution. | Effective separation, with various column chemistries available. |
| Ionization Techniques | Primarily Electron Ionization (EI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |
| Data Interpretation | Well-established fragmentation libraries for compound identification. | Fragmentation is often softer, providing more molecular ion information. |
| Sensitivity | High sensitivity, especially with selected ion monitoring (SIM). | High sensitivity, particularly with tandem mass spectrometry (MS/MS). |
Quantitative Data Summary
The following table summarizes key mass spectrometry data for the analysis of this compound.
| Parameter | GC-MS Data | HPLC-MS/MS Data (Predicted) |
| Molecular Weight | 144.17 g/mol | 144.17 g/mol |
| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃ |
| Major Fragment Ions (m/z) | 102, 88, 74, 43 | 117.05, 99.04, 88.04, 71.05 |
| Ionization Mode | Electron Ionization (EI) | Positive Ion Electrospray (ESI+) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dissolve a known amount of this compound in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 1 mg/mL.
-
For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.
2. GC-MS Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol provides a starting point for the analysis of this compound by HPLC-MS. For mass spectrometry compatibility, it is crucial to use a volatile mobile phase modifier like formic acid instead of non-volatile acids such as phosphoric acid.[1]
1. Sample Preparation:
-
Dissolve a known amount of this compound in the initial mobile phase composition to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC-MS Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient:
-
Start with 30% B, hold for 1 minute.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 50-250.
-
Workflow Diagrams
Comparison with Alternative Analytical Techniques
While mass spectrometry techniques are powerful for both qualitative and quantitative analysis, other spectroscopic methods can provide complementary structural information.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., C=O, C-O). | Fast, simple sample preparation. | Provides limited information on the overall molecular structure. |
Conclusion
Both GC-MS and HPLC-MS are highly effective for the analysis of this compound.
-
GC-MS is the preferred method for the analysis of volatile impurities and when definitive identification through established spectral libraries is required. Its high separation efficiency makes it ideal for complex mixtures.
-
HPLC-MS is advantageous for its simpler sample preparation and its applicability to a wider range of compounds, including those that are not amenable to GC. The use of soft ionization techniques like ESI often preserves the molecular ion, which is beneficial for molecular weight determination.
The choice between these techniques will ultimately depend on the specific analytical goals, sample characteristics, and available instrumentation. For comprehensive characterization, a combination of mass spectrometry with NMR and IR spectroscopy is recommended.
References
A Comparative Guide to Analytical Methods for Quantifying Ethyl 2-Methylacetoacetate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of ethyl 2-methylacetoacetate (B1246266), a key building block in organic synthesis, is critical for process optimization, quality control, and kinetic studies. This guide provides a comparative overview of the primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document outlines the experimental protocols and typical performance data for each method to support the selection of the most appropriate technique based on specific analytical requirements such as sensitivity, selectivity, and sample throughput.
Comparison of Analytical Method Performance
The selection of an optimal analytical method hinges on its performance characteristics. The following table summarizes typical validation parameters for the quantification of ethyl 2-methylacetoacetate by HPLC-UV, GC-FID, and qNMR. It is important to note that while specific validated methods for this compound are not extensively published, the presented data is based on established analytical practices for structurally similar β-keto esters and serves as a reliable benchmark.[1][2][3][4][5]
| Validation Parameter | HPLC-UV | GC-FID | qNMR |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Linear Range | 1 - 200 µg/mL | 0.1 - 500 µg/mL | 0.5 - 50 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.05 µg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.15 µg/mL | ~0.5 mg/mL |
| Specificity | High | High | Very High |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 30 minutes | 5 - 10 minutes |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). The mobile phase can be optimized for better peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan, typically around 210-230 nm for the ester chromophore.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards across the desired concentration range.
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended to achieve good peak shape for the keto-ester.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized based on the specific column and instrument.
-
Injection Mode: Split injection with a ratio of 50:1.
-
Injection Volume: 1 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as ethyl acetate (B1210297) or acetone.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to bring the analyte concentration within the calibration range.
Quantification: Generate a calibration curve by plotting the peak area of the analyte versus the concentration of the standards. The concentration of this compound in the sample is determined from this curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., Chloroform-d, Acetone-d6).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 8 or more).
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
Quantification: The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizations
The following diagrams illustrate the general workflow of a quantitative analytical method and the logical relationships between the compared techniques.
Caption: General workflow for quantitative analysis.
Caption: Relationships between analytical methods.
References
A Comparative Guide to the Synthetic Routes of Ethyl 2-Methylacetoacetate
For researchers, scientists, and drug development professionals, the efficient and safe synthesis of key chemical intermediates is a cornerstone of successful project outcomes. Ethyl 2-methylacetoacetate (B1246266), a valuable building block in the synthesis of a variety of pharmaceuticals and fine chemicals, can be prepared through several distinct synthetic pathways. This guide provides an objective comparison of the most common methods for its synthesis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate route for a given application.
At a Glance: Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, scalability, cost, and safety. The following table summarizes the key quantitative metrics for the primary methods of synthesizing ethyl 2-methylacetoacetate.
| Parameter | Alkylation of Ethyl Acetoacetate (B1235776) | Industrial Route via Diketene (B1670635) | Thallium Salt-Mediated Alkylation |
| Starting Materials | Ethyl acetoacetate, Methylating agent (e.g., CH₃I), Base (e.g., NaOEt) | Diketene, Ethanol (B145695), Methylating agent, Base | Ethyl acetoacetate, Thallium(I) ethoxide, Methyl iodide |
| Overall Yield | 69-72% (representative) | High (estimated >90% over two steps) | Quantitative (>99%)[1] |
| Purity | Good, requires purification by distillation | High, requires purification | High, requires purification |
| Scalability | Good for laboratory scale | Excellent for industrial scale | Poor, due to toxicity and cost |
| Key Advantages | Well-established, versatile laboratory method | Highly efficient and cost-effective for large scale | Exceptionally high yield |
| Key Disadvantages | Moderate yield, requires anhydrous conditions | Requires handling of unstable diketene | Extreme toxicity of thallium compounds |
Synthetic Route Overviews and Experimental Protocols
The three main synthetic strategies are outlined below, each with a representative experimental protocol.
Alkylation of Ethyl Acetoacetate
This is the most common laboratory-scale synthesis, relying on the acetoacetic ester synthesis. The α-proton of ethyl acetoacetate is acidic and can be removed by a base to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with a methylating agent.
Experimental Protocol:
A detailed protocol for a similar alkylation (using n-butyl bromide) is provided in Organic Syntheses, and can be adapted for methylation.
In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in absolute ethanol. To this solution, ethyl acetoacetate (1 equivalent) is added. The mixture is heated to a gentle reflux, and methyl iodide (1.1 equivalents) is added dropwise over a period of approximately two hours. The reaction mixture is refluxed until the solution is neutral to moist litmus (B1172312) paper. After cooling, the precipitated sodium iodide is removed by filtration. The ethanol is removed from the filtrate by distillation. The crude this compound is then purified by vacuum distillation. Following a similar procedure for n-butylation, yields in the range of 69-72% can be expected.
Industrial Route via Diketene
On an industrial scale, this compound is typically produced in a two-step process. The first step involves the reaction of diketene with ethanol to form ethyl acetoacetate, which is then methylated in a subsequent step.
Experimental Protocol:
-
Step 1: Synthesis of Ethyl Acetoacetate from Diketene. In a continuous flow reactor, diketene and ethanol are reacted in the presence of a catalyst, such as a tertiary amine. The reaction is typically carried out at an elevated temperature and pressure. The crude ethyl acetoacetate is then purified by distillation. This process can achieve very high yields, often in the range of 95-98%.[2][3]
Thallium Salt-Mediated Alkylation
This method offers a remarkably high yield but is rarely used due to the extreme toxicity of thallium and its salts. The procedure involves the formation of a thallium enolate of ethyl acetoacetate, which is then alkylated.
Experimental Protocol:
The thallous salt of ethyl acetoacetate is prepared and then refluxed with methyl iodide. This method has been reported to provide a quantitative yield of this compound.[1] Due to the hazardous nature of thallium compounds, this method should only be considered when exceptionally high yields are paramount and when appropriate safety infrastructure and handling protocols are in place. Thallium salts are highly toxic and pose a significant environmental hazard.
Visualizing the Synthetic Workflows
To better illustrate the logical flow of these synthetic routes, the following diagrams have been generated.
Caption: A comparison of the three main synthetic routes to this compound.
Caption: Experimental workflow for the alkylation of ethyl acetoacetate.
Conclusion
The choice of synthetic route to this compound is highly dependent on the specific needs of the researcher or organization. For laboratory-scale synthesis where moderate yields are acceptable, the direct alkylation of ethyl acetoacetate is a reliable and well-documented method. For large-scale industrial production, the two-step route starting from diketene offers high efficiency and is the most economically viable option. The thallium salt-mediated alkylation, while providing a quantitative yield, should be avoided due to the extreme toxicity and environmental hazards associated with thallium compounds. By carefully considering these factors, researchers can select the optimal synthetic strategy for their application.
References
Unveiling the Biological Potential of Ethyl 2-Methylacetoacetate Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is perpetual. Ethyl 2-methylacetoacetate (B1246266), a versatile β-ketoester, serves as a valuable starting block for the synthesis of a diverse array of heterocyclic compounds, notably coumarins and pyrazoles, which have demonstrated significant potential in anticancer and antimicrobial applications. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Anticancer Activity of Coumarin (B35378) Derivatives
Coumarins, a class of benzopyrone-containing compounds, are readily synthesized from ethyl 2-methylacetoacetate and substituted phenols via the Pechmann condensation. The resulting 4-methylcoumarin (B1582148) scaffold is a common feature in many compounds evaluated for their cytotoxic effects against various cancer cell lines.
Comparative Anticancer Potency of 4-Methylcoumarin Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-methylcoumarin derivatives against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Hydroxy-4-methylcoumarin | MCF-7 | 189.8 ± 23.6 | [1] | |
| 7,8-Dihydroxy-3-ethyl-4-methylcoumarin | ![]() | MCF-7 | 82.3 ± 4.5 | [1] |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS | 2.63 ± 0.17 | [2] | |
| 7-hydroxyl-3,6,8-tribromo-4-methylcoumarin (4) | MCF-7 | 3.26 | [2] | |
| Compound 8b | HepG2 | 13.14 | [3] | |
| Coumarin-3-(4-methoxyphenyl)acrylamide 6e | HepG2 | 1.88 | [2] | |
| Coumarin-3-(3,4-dimethoxyphenyl)acrylamide 6f | HepG2 | 4.14 | [2] | |
| Compound 4k | MCF-7 | 4.98 | [4] | |
| Compound 6c | MCF-7 | 5.85 | [4] | |
| Compound 4k | HepG2 | 9.4 | [4] | |
| Compound 6c | HepG2 | 33.88 | [4] | |
| LaSOM 186 | MCF-7 | 2.66 | [5] | |
| LaSOM 190 | MCF-7 | >2.66, <10.08 | [5] | |
| LaSOM 185 | MCF-7 | >2.66, <10.08 | [5] | |
| LaSOM 180 | MCF-7 | 10.08 | [5] |
Antimicrobial Activity of Pyrazole (B372694) Derivatives
The Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine (B178648) derivative, provides a straightforward route to pyrazolones. When this compound is used, 3,4-dimethyl-pyrazolone derivatives are formed, which have been investigated for their antimicrobial properties.
Comparative Antimicrobial Potency of Pyrazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for pyrazole derivatives against common bacterial strains.
| Compound | Structure | Microorganism | MIC (µg/mL) | Reference |
| 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole (3a) | E. coli | - | [6] | |
| S. aureus | - | [6] | ||
| 1-[(4-(4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone (5a) | E. coli | - | [6] | |
| S. aureus | - | [6] | ||
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | S. aureus | 62.5-125 | [7] | |
| B. subtilis | 62.5-125 | [7] | ||
| K. pneumoniae | 62.5-125 | [7] | ||
| E. coli | 62.5-125 | [7] | ||
| C. albicans | 2.9-7.8 | [7] | ||
| A. niger | 2.9-7.8 | [7] | ||
| Compound 9 | S. aureus MDR | 4 | [8] | |
| Enterococcus MDR | 4 | [8] |
Experimental Protocols
Synthesis of 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one (Pechmann Condensation)[9]
Materials:
-
Resorcinol (B1680541) (1.10 g, 10 mmol)
-
This compound (1.5 mL)
-
Concentrated Sulfuric Acid (10 mL)
-
Water
-
Ice
Procedure:
-
Carefully place 10 mL of concentrated sulfuric acid into a 250 mL beaker and cool it in an ice bath.
-
In a separate flask, dissolve 1.10 g of resorcinol in 1.5 mL of this compound. Gentle warming may be necessary.
-
Slowly add the resorcinol/ethyl 2-methylacetoacetate mixture dropwise to the cold, stirred sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Allow the reaction mixture to stand at room temperature for 18-24 hours.
-
Pour the reaction mixture slowly and carefully into a beaker containing approximately 200 mL of crushed ice or ice-cold water while stirring.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.
Synthesis of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one (Knorr Pyrazole Synthesis)[10][11]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and phenylhydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Add ethanol as a solvent and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Induce crystallization by adding a small amount of a non-polar solvent (e.g., hexane) and cooling in an ice bath.
-
Collect the crystals by vacuum filtration and wash with cold ethanol.
Cytotoxicity Assessment (MTT Assay)[2][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[13]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Test compounds
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway in Cancer
Many coumarin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for therapeutic intervention.
Apoptosis Signaling Pathways
Induction of apoptosis, or programmed cell death, is a primary mechanism by which many anticancer agents eliminate malignant cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, which are the executioners of cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jocpr.com [jocpr.com]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for Ethyl 2-Methylacetoacetate Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like ethyl 2-methylacetoacetate (B1246266) is a fundamental process. The choice of methylating agent is critical, balancing reactivity, yield, cost, and, most importantly, safety. This guide provides an objective comparison of traditional and alternative reagents for the C-methylation of ethyl acetoacetate (B1235776), with a focus on providing actionable experimental data and protocols.
The longstanding reagent of choice, dimethyl sulfate (B86663) (DMS), is known for its high reactivity and cost-effectiveness. However, its extreme toxicity and carcinogenic nature necessitate the exploration of safer alternatives.[1] This guide compares dimethyl sulfate with two primary alternatives: the "green" reagent, dimethyl carbonate (DMC), and the highly reactive methyl iodide (MeI).
Performance and Safety Comparison
The selection of a methylating agent involves a trade-off between reactivity, safety, and process conditions. The following tables summarize the key quantitative data for dimethyl sulfate, dimethyl carbonate, and methyl iodide to facilitate an informed decision.
Table 1: Reagent Safety Profile
| Reagent | Chemical Formula | Key Hazards | Carcinogenicity Status | Acute Toxicity (Oral LD50, Rat) |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | Fatal if inhaled, Toxic if swallowed, Causes severe skin burns, Suspected of causing genetic defects, May cause cancer.[2] | Probable/Suspected Human Carcinogen[2][3] | 200 - 440 mg/kg |
| Dimethyl Carbonate (DMC) | (CH₃)₂CO₃ | Flammable liquid and vapor. | Not classified as a carcinogen.[4] | >5,000 mg/kg[4][5][6] |
| Methyl Iodide (MeI) | CH₃I | Toxic if inhaled or ingested, Skin irritant, Potential occupational carcinogen.[7][8] | Potential occupational carcinogen[8] | 76 mg/kg |
Table 2: Comparative Synthesis Data for Ethyl 2-Methylacetoacetate
| Parameter | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) | Methyl Iodide (MeI) |
| Typical Yield | ~48% (production ratio, not isolated yield)[9] | High selectivity (>99%) for mono-methylation reported for analogous compounds.[10][11] | "Quantitative yield" reported with thallous salts.[12] High yields (>90%) are common with standard bases. |
| Reaction Temperature | Moderate to high (e.g., 90 °C for similar esterifications)[13] | High (180 - 200 °C)[10] | Room temperature to reflux |
| Reactivity | High | Low to moderate; requires forcing conditions or specific catalysts. | Very High |
| Key Byproducts | Methyl hydrogen sulfate, inorganic salts | Methanol (B129727), CO₂, inorganic salts | Inorganic iodide salts |
| Advantages | High reactivity, low cost | Low toxicity, environmentally benign, high selectivity for mono-alkylation.[10] | High reactivity at lower temperatures. |
| Disadvantages | Extreme toxicity, carcinogenicity, corrosive.[1] | Low reactivity requiring high temperatures/pressures. | High toxicity, higher cost, volatility.[7][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are representative procedures for the synthesis of this compound using each of the compared reagents.
Protocol 1: Methylation using Dimethyl Carbonate (DMC)
This procedure is based on methodologies for the mono-C-methylation of active methylene (B1212753) compounds using DMC as a green reagent and solvent.[10]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Dimethyl carbonate (DMC) (30 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Autoclave reactor
-
Standard distillation glassware
-
Dichloromethane (B109758) (for extraction)
-
Brine solution
Procedure:
-
To a high-pressure autoclave, add ethyl acetoacetate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add dimethyl carbonate (30 eq), which acts as both the methylating agent and the solvent.
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to 180 °C and maintain this temperature for 8-12 hours. Monitor the reaction progress using GC-MS or TLC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual pressure.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the excess dimethyl carbonate and byproduct methanol via distillation.
-
To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purify the crude product by vacuum distillation to yield this compound.
Protocol 2: Methylation using Methyl Iodide (MeI)
This protocol is a standard procedure for the alkylation of β-keto esters using a strong base to form the enolate.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.05 eq)
-
Methyl iodide (1.1 eq)
-
Anhydrous ethanol (B145695)
-
Hydrochloric acid (1M)
-
Diethyl ether (for extraction)
-
Brine solution
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol.
-
Cool the solution in an ice bath and add ethyl acetoacetate (1.0 eq) dropwise with stirring. Allow the mixture to stir for 1 hour at room temperature to ensure complete enolate formation.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and carefully neutralize with 1M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation and purify the resulting oil by vacuum distillation to obtain this compound.
Protocol 3: Methylation using Dimethyl Sulfate (DMS) - Caution Advised
Extreme caution must be exercised when handling dimethyl sulfate. This reaction must be performed in a certified chemical fume hood, and appropriate personal protective equipment (butyl rubber gloves, face shield, lab coat) is mandatory. Ammonia (B1221849) should be readily available as an antidote for quenching spills.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethyl sulfate (DMS) (1.1 eq)
-
Anhydrous acetone (B3395972)
-
Ammonia solution (for quenching)
-
Diethyl ether (for extraction)
Procedure:
-
In a flask equipped with a reflux condenser and dropping funnel, suspend anhydrous potassium carbonate (1.5 eq) and ethyl acetoacetate (1.0 eq) in anhydrous acetone.
-
Heat the suspension to a gentle reflux with vigorous stirring.
-
Add dimethyl sulfate (1.1 eq) dropwise over 30-60 minutes. (CAUTION: Exothermic reaction may occur).
-
Continue refluxing for 2-3 hours after the addition is complete. Monitor the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature. Carefully quench any unreacted DMS by slowly adding a concentrated ammonia solution until the mixture is basic.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with acetone.
-
Combine the filtrate and washings, and remove the acetone by rotary evaporation.
-
Dissolve the residue in diethyl ether, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
Visualized Workflows and Logic
To better illustrate the processes and decision-making involved, the following diagrams have been generated.
Caption: General workflow for the synthesis of this compound.
Caption: Decision matrix for selecting a methylating agent.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl iodide [cdc.gov]
- 9. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]
- 10. iris.unive.it [iris.unive.it]
- 11. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 14. calibrechem.com [calibrechem.com]
A Spectroscopic Comparison of Ethyl 2-Methylacetoacetate and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of ethyl 2-methylacetoacetate (B1246266) and its derivatives. It includes supporting experimental data and detailed protocols to aid in the characterization and analysis of this important class of β-keto esters.
Ethyl 2-methylacetoacetate and its derivatives are versatile building blocks in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] A thorough understanding of their spectroscopic characteristics is crucial for confirming their structure, assessing purity, and studying their chemical behavior, including the phenomenon of keto-enol tautomerism. This guide presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Keto-Enol Tautomerism: A Spectroscopic Overview
β-Keto esters like this compound exist as an equilibrium mixture of two tautomeric forms: the keto and the enol form. This equilibrium is a key factor influencing their spectroscopic properties. The position of this equilibrium can be affected by factors such as the solvent and the nature of substituents.
Caption: Keto-enol tautomerism in this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives showcase the influence of different substituents at the α-position on the spectral characteristics.
¹H NMR Spectral Data
The ¹H NMR spectra of these compounds are characterized by signals corresponding to the ethyl ester group, the α-substituent, and the methyl group of the acetoacetyl moiety. The presence of both keto and enol forms can often be observed, with distinct signals for the α-proton and the enolic hydroxyl proton.
| Compound | α-Substituent | δ (ppm) of CH₃ (acetyl) | δ (ppm) of α-H (keto) | δ (ppm) of -OH (enol) | δ (ppm) of α-substituent protons | δ (ppm) of Ethyl Group | Reference |
| Ethyl acetoacetate (B1235776) | -H | ~2.2 | ~3.4 (s) | ~12.1 (s) | - | ~1.3 (t), ~4.2 (q) | [3][4] |
| This compound | -CH₃ | ~2.2 | ~3.5 (q) | - | ~1.3 (d) | ~1.2 (t), ~4.1 (q) | |
| Ethyl 2-ethylacetoacetate | -CH₂CH₃ | ~2.2 | ~3.3 (t) | - | ~0.9 (t), ~1.9 (m) | ~1.3 (t), ~4.2 (q) | [5] |
| Ethyl 2-benzylacetoacetate | -CH₂Ph | ~2.1 | ~3.9 (t) | - | ~3.2 (d), ~7.2-7.4 (m) | ~1.2 (t), ~4.1 (q) | [6] |
| Ethyl 2-phenylacetoacetate | -Ph | ~2.2 (keto), ~1.9 (enol) | ~4.7 (s) | ~13.1 (s) | ~7.1-7.4 (m) | ~1.2 (t), ~4.2 (q) | [7] |
| Ethyl 2-(phenylazo)acetoacetate | -N=NPh | ~2.5 | - | ~12-15 (broad s) | ~7.2-7.8 (m) | ~1.3 (t), ~4.2 (q) | [8] |
¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the carbonyl carbons (keto and ester) and the α-carbon are particularly diagnostic.
| Compound | α-Substituent | δ (ppm) of C=O (keto) | δ (ppm) of C=O (ester) | δ (ppm) of α-C | δ (ppm) of α-substituent carbons | δ (ppm) of Ethyl Group | Reference |
| Ethyl acetoacetate | -H | ~201 | ~167 | ~50 | - | ~14, ~61 | [9] |
| This compound | -CH₃ | ~204 | ~171 | ~56 | ~14 | ~14, ~61 | [1] |
| Ethyl 2-phenylacetoacetate | -Ph | ~202 (keto), ~174 (enol C=O) | ~169 (keto), ~173 (enol C-O) | ~66 | ~127-135 | ~14, ~61 | [7] |
IR Spectral Data
Infrared spectroscopy is a powerful tool for identifying the functional groups present. The characteristic C=O stretching frequencies for the ketone and ester groups are prominent features in the IR spectra of these compounds. The presence of the enol form can be inferred from a broad O-H stretching band and a C=C stretching vibration.
| Compound | α-Substituent | ν (cm⁻¹) of C=O (keto) | ν (cm⁻¹) of C=O (ester) | ν (cm⁻¹) of O-H (enol) | ν (cm⁻¹) of C=C (enol) | Reference |
| Ethyl acetoacetate | -H | ~1745 | ~1720 | ~3000 (broad) | ~1650 | [10] |
| This compound | -CH₃ | ~1740 | ~1715 | - | - | [11] |
| Ethyl 2-phenylacetoacetate | -Ph | ~1740 | ~1715 | ~3000 (broad) | ~1650 | [7] |
| Ethyl 2-(phenylazo)acetoacetate | -N=NPh | ~1720 | ~1680 | - | - | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
Caption: General workflow for NMR spectroscopy analysis.
Protocol for NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-20 mg of the this compound derivative and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Tune the probe for the desired nucleus.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.
-
Data Processing: Apply Fourier transformation to the raw data (FID), followed by phase correction and baseline correction to obtain the final spectrum.
-
Spectral Analysis: Calibrate the spectrum using the TMS signal. Identify and integrate the peaks, and assign them to the corresponding protons or carbons in the molecule.
IR Spectroscopy
Caption: General workflow for IR spectroscopy analysis.
Protocol for IR Spectroscopy (Neat Liquid):
-
Sample Preparation: Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film.
-
Background Spectrum: Place the empty, clean salt plates in the spectrometer and acquire a background spectrum.
-
Sample Spectrum: Place the sample "sandwich" in the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (GC-MS)
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Method Development: Select an appropriate GC column (e.g., a non-polar or medium-polarity column). Develop a suitable temperature program for the GC oven to ensure good separation of the analyte from any impurities.
-
MS Setup: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-400). Electron ionization (EI) at 70 eV is a standard method.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and characteristic fragment ions.
Biological Activity and Structure-Activity Relationships
While not directly a "signaling pathway" in the traditional sense, understanding the biological activities of these compounds is crucial in drug development. Derivatives of ethyl acetoacetate have been investigated for various biological activities, including anti-inflammatory and antiplatelet effects.[12][13]
For instance, a study on phenylhydrazone derivatives of ethyl acetoacetate revealed that their antiplatelet activity is influenced by the nature of the substituent on the phenyl ring.[13] Derivatives with electron-releasing groups (e.g., -OH, -OCH₃) showed better inhibition of platelet aggregation compared to those with electron-withdrawing groups.[13] This highlights the importance of substituent effects, which can be rationalized through Quantitative Structure-Activity Relationship (QSAR) studies.[14]
Caption: Workflow for evaluating the biological activity of this compound derivatives.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its derivatives. The presented data and protocols are intended to be a valuable resource for researchers in their efforts to synthesize, characterize, and utilize these versatile compounds in various scientific and industrial applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. "The Reactions of Ethyl Acetoacetate With Certain Halogen Derivatives o" by Harold E. Sullivan [scholars.fhsu.edu]
- 5. Ethyl 2-ethylacetoacetate(607-97-6) 1H NMR [m.chemicalbook.com]
- 6. Ethyl 2-benzylacetoacetate [webbook.nist.gov]
- 7. Ethyl 2-phenylacetoacetate | 5413-05-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 11. This compound(609-14-3) IR Spectrum [chemicalbook.com]
- 12. Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-Methylacetoacetate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Ethyl 2-methylacetoacetate (B1246266), a combustible liquid commonly used in research and development. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Ethyl 2-methylacetoacetate with appropriate safety measures. This compound is classified as a Category 4 flammable liquid, meaning it is combustible.[1][2] Always wear personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection when handling this chemical.[1][2] Work should be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out through an approved hazardous waste disposal facility.[1][2] Disposing of this chemical down the drain is strictly prohibited.[3][4] The following steps outline the correct procedure for its collection and disposal:
-
Waste Identification and Classification :
-
Segregation of Waste :
-
Do not mix this compound with other waste types. It should be collected as a non-halogenated solvent waste.[5]
-
Proper segregation is crucial to prevent violent reactions, or the emission of flammable or poisonous gases that can occur when incompatible substances are mixed.[6] Acids and bases, in particular, should be stored separately.[6]
-
-
Containerization :
-
Use a chemically compatible and properly labeled container for waste collection.[3] The original container, if in good condition, is an ideal choice.[6]
-
Ensure the container is free from damage and has a secure, leak-proof closure.[3]
-
Containers should not be filled to more than 90% of their capacity to allow for vapor expansion.[5][7]
-
The exterior of the waste container must be kept clean and free of chemical residues.[5]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also include the date when the waste was first added to the container and the associated hazards (e.g., "Combustible").
-
-
Storage :
-
Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA).[4][6]
-
The SAA should be inspected weekly for any signs of leakage.[3][6]
-
Partially filled containers can remain in the SAA for up to one year, while full containers must be removed within three days.[6]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4]
-
Provide an accurate description of the chemical waste to the EHS personnel.[4]
-
The EHS department will then transfer the waste to a licensed hazardous waste disposal company for final treatment, which will likely involve incineration.[4][8]
-
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C7H12O3 | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Flash Point | 62°C (143.6°F) | [1][9] |
| Boiling Point | 185-187°C | [1][9] |
| Density | 1.019 g/mL at 25°C | [9] |
| Storage Class | 10 - Combustible liquids | [9] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. danielshealth.com [danielshealth.com]
- 4. odu.edu [odu.edu]
- 5. ethz.ch [ethz.ch]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. This compound 90 609-14-3 [sigmaaldrich.com]
Personal protective equipment for handling Ethyl 2-methylacetoacetate
This guide provides immediate, essential safety and logistical information for handling Ethyl 2-methylacetoacetate (B1246266) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Ethyl 2-methylacetoacetate is a combustible liquid that can cause serious eye irritation.[1][2] Adherence to proper safety protocols is crucial to minimize risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Area of Protection | Personal Protective Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. | Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[3] |
| Hand Protection | Chemically resistant gloves. | Glove material selection should be based on an evaluation of the possible hazards, duration of use, and physical conditions of the workplace.[3] |
| Skin and Body Protection | Laboratory coat and close-toed footwear. | Protective clothing must be selected based on the hazards present, the physical environment, and the duration of exposure.[3] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[4] For high airborne contaminant concentrations, positive-pressure supplied air respirators may be required.[4] |
Operational and Disposal Plans
Handling Protocol:
-
Preparation:
-
Handling:
-
In Case of a Spill:
Disposal Plan:
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[3][6] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[3]
-
Contaminated Packaging: Do not reuse empty containers.[3] Dispose of them as unused product.[3]
Visual Safety Guides
The following diagrams illustrate the procedural workflow for handling this compound and the logical relationship between its hazards and the required protective measures.
Caption: Safe Handling Workflow for this compound.
Caption: Hazard to PPE Relationship for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

